molecular formula C13H28 B100418 4,4-Di(propan-2-yl)heptane CAS No. 17312-72-0

4,4-Di(propan-2-yl)heptane

Cat. No.: B100418
CAS No.: 17312-72-0
M. Wt: 184.36 g/mol
InChI Key: ULEPZYFBCDJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Di(propan-2-yl)heptane is a branched-chain alkane with the molecular formula C13H28. As a structural isomer of tridecane, this compound belongs to a class of hydrocarbons that are subjects of interest in fundamental chemical research and applied industrial development. Its specific branched structure, featuring two isopropyl groups at the 4-position of a heptane chain, makes it a valuable compound for studying the effects of molecular branching on physical properties and reactivity. Branched alkanes of this type are often investigated in the field of combustion science, as the structure of a hydrocarbon fuel significantly influences its ignition characteristics and decomposition pathways . Research into branched hydrocarbons, including ketones and alkanes, is critical for the development of next-generation biofuels with tailored combustion properties and reduced emissions . This reagent is provided for research and development purposes exclusively. 4,4-Di(propan-2-yl)heptane is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with standard laboratory safety protocols appropriate for hydrocarbons.

Properties

IUPAC Name

4,4-di(propan-2-yl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-7-9-13(10-8-2,11(3)4)12(5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJRGGOSNPOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938324
Record name 4,4-Di(propan-2-yl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-72-0
Record name 4,4-Dipropylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Di(propan-2-yl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unraveling the Steric Puzzle: A Technical Guide to the Molecular Geometry and Computational Modeling of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive exploration of the molecular geometry of 4,4-di(propan-2-yl)heptane, a highly branched alkane, through the dual lenses of foundational chemical principles and advanced computational modeling. By elucidating the intricate interplay of steric and electronic effects that govern its three-dimensional structure, this guide offers a robust framework for understanding and predicting the behavior of similarly complex aliphatic moieties crucial in medicinal chemistry and materials science.

Introduction: The Significance of Molecular Geometry in Highly Branched Alkanes

The spatial arrangement of atoms within a molecule, its geometry, is a paramount determinant of its physical and chemical properties. In the realm of drug development, the precise shape of a molecule dictates its ability to interact with biological targets, influencing efficacy and specificity. For highly branched alkanes such as 4,4-di(propan-2-yl)heptane (also known as 4,4-diisopropylheptane), the dense packing of alkyl groups around a central quaternary carbon atom introduces significant steric hindrance, profoundly impacting its conformational landscape and reactivity.

4,4-di(propan-2-yl)heptane, with the chemical formula C₁₃H₂₈, serves as an exemplary model for studying the effects of extreme steric congestion.[1][2] Its structure presents a fascinating challenge for both theoretical prediction and computational validation. This guide will first employ Valence Shell Electron Pair Repulsion (VSEPR) theory to deduce its foundational geometry and then delve into sophisticated computational methods to refine this understanding and explore its dynamic conformational possibilities.

Theoretical Underpinnings: A VSEPR-Based Approach to the Geometry of 4,4-di(propan-2-yl)heptane

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the 3D geometry of molecules based on the minimization of electrostatic repulsion between valence electron pairs.[3]

To apply VSEPR theory, we first identify the central atoms. In 4,4-di(propan-2-yl)heptane, the most sterically crowded atom is the quaternary carbon at the 4-position (C4). This carbon is bonded to four other carbon atoms: two from the heptane backbone (C3 and C5) and one from each of the two isopropyl groups.

According to the VSEPR model, a central atom with four bonding pairs of electrons and no lone pairs will adopt a tetrahedral geometry to maximize the distance between the electron pairs.[4][5] Therefore, the arrangement of the four carbon atoms directly attached to the central C4 atom is predicted to be tetrahedral, with bond angles approximating 109.5°.

However, due to the steric bulk of the surrounding propyl and isopropyl groups, deviations from the ideal tetrahedral angle are expected. The repulsive forces between these large groups will likely cause a slight distortion of the bond angles around the central quaternary carbon.

Caption: VSEPR-predicted tetrahedral arrangement around the central C4 atom.

Computational Modeling: A Rigorous In Silico Investigation

To move beyond the qualitative predictions of VSEPR theory and obtain quantitative data on bond lengths, bond angles, and conformational energies, we turn to computational modeling. This section outlines a detailed workflow for the in silico analysis of 4,4-di(propan-2-yl)heptane.

Methodological Approach: A Two-Pronged Strategy

A robust computational investigation of a flexible molecule like 4,4-di(propan-2-yl)heptane necessitates a hierarchical approach, beginning with a computationally inexpensive method to explore the vast conformational space, followed by a more accurate, higher-level method for refinement.

  • Molecular Mechanics (MM) for Conformational Searching: Molecular mechanics force fields are a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. They are computationally efficient and well-suited for exploring the numerous possible conformations of a flexible molecule.

  • Quantum Mechanics (QM) for Geometry Optimization and Energy Calculation: Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometries of the low-energy conformers identified by the MM search and to calculate their relative energies with higher precision.

Computational_Workflow A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B C Identification of Low-Energy Conformers B->C D Quantum Mechanics (QM) Geometry Optimization C->D E Frequency Calculation and Thermodynamic Analysis D->E F Analysis of Results E->F

Caption: A streamlined workflow for the computational analysis of 4,4-di(propan-2-yl)heptane.

Experimental Protocols: A Step-by-Step Guide
  • Software: A molecular modeling software package such as Avogadro or ChemDraw is used.

  • Procedure:

    • Draw the 2D structure of 4,4-di(propan-2-yl)heptane.

    • Convert the 2D structure to a 3D structure using the software's built-in tools.

    • Perform an initial, rough geometry optimization using a generic force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Software: A computational chemistry package with robust conformational search capabilities, such as Spartan, MacroModel, or the open-source alternative, OpenBabel, is employed.

  • Force Field Selection: The Merck Molecular Force Field (MMFF94) is a suitable choice for alkanes, offering a good balance of accuracy and computational speed.

  • Protocol:

    • Import the initial 3D structure.

    • Set up a systematic or stochastic conformational search. For a molecule of this complexity, a Monte Carlo or a low-mode conformational search is often effective.

    • Define the rotatable bonds. In 4,4-di(propan-2-yl)heptane, the key torsions are around the C-C single bonds of the heptane backbone and the isopropyl groups.

    • Set the energy window for saving unique conformers (e.g., 10 kcal/mol above the global minimum).

    • Initiate the search and allow it to run to completion.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.

  • Method Selection: Density Functional Theory (DFT) with a suitable functional and basis set is a workhorse for molecules of this size. The B3LYP functional combined with the 6-31G(d) basis set provides a good starting point for geometry optimization. For more accurate energies, a larger basis set like 6-311+G(d,p) can be used in a subsequent single-point energy calculation.

  • Protocol:

    • For each low-energy conformer identified from the MM search, create an input file for the QM software.

    • Specify a geometry optimization calculation (Opt) followed by a frequency calculation (Freq).

    • The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Run the calculations.

Data Presentation and Analysis

The results of the computational analysis are best presented in a clear and concise tabular format to facilitate comparison between different conformers.

Predicted Molecular Geometry Parameters
ParameterVSEPR PredictionMMFF94 (Optimized)B3LYP/6-31G(d) (Optimized)
C3-C4-C5 Bond Angle~109.5°112.8°113.5°
C3-C4-C(iso1) Bond Angle~109.5°108.1°107.9°
C5-C4-C(iso2) Bond Angle~109.5°108.3°108.0°
C(iso1)-C4-C(iso2) Bond Angle~109.5°109.5°109.2°
C3-C4 Bond LengthN/A1.55 Å1.56 Å
C4-C(iso1) Bond LengthN/A1.56 Å1.57 Å

Note: The values presented in the table are hypothetical and representative of what would be expected from such calculations.

Analysis: The computational results refine the initial VSEPR predictions. The C3-C4-C5 bond angle is predicted to be larger than the ideal tetrahedral angle, a direct consequence of the steric repulsion between the two propyl chains of the heptane backbone. Conversely, the bond angles involving the isopropyl groups are slightly compressed. The bond lengths are also slightly elongated compared to a typical C-C single bond, indicating strain within the molecule.

Conformational Energy Analysis
ConformerRelative Energy (MMFF94) (kcal/mol)Relative Gibbs Free Energy (B3LYP/6-31G(d)) (kcal/mol)Boltzmann Population (%) at 298.15 K
10.000.0075.3
20.850.9215.1
31.211.357.6
41.551.782.0

Note: The values presented in the table are hypothetical and representative of what would be expected from such calculations.

Analysis: The conformational analysis reveals the presence of several low-energy conformers. The relative Gibbs free energies, which include zero-point vibrational energy and thermal corrections, provide the most accurate picture of the relative stabilities of the conformers at a given temperature. The Boltzmann population distribution indicates that at room temperature, the molecule will exist as a dynamic equilibrium of these conformers, with the lowest energy conformer being the most abundant.

Conclusion: A Synergistic Approach to Understanding Molecular Architecture

This in-depth technical guide has demonstrated the power of a synergistic approach that combines fundamental chemical principles with advanced computational modeling to elucidate the molecular geometry of the sterically hindered alkane, 4,4-di(propan-2-yl)heptane. The initial qualitative predictions from VSEPR theory provide a solid foundation that is then quantitatively refined and expanded upon by molecular mechanics and quantum mechanics calculations.

For researchers in drug development and materials science, this detailed workflow serves as a blueprint for investigating the three-dimensional structures of complex organic molecules. An accurate understanding of molecular geometry and conformational preferences is indispensable for predicting molecular interactions, designing novel therapeutics, and engineering materials with desired properties. The methodologies outlined herein provide a robust and reliable pathway to achieving this critical understanding.

References

  • PubChem. (n.d.). 4,4-Di(propan-2-yl)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 13). Branched Alkanes. Retrieved from [Link]

  • BYJU'S. (2019, October 29). VSEPR Theory – Different Geometries That Molecules Can Assume. Retrieved from [Link]

  • Purdue University. (n.d.). Valence-Shell Electron-Pair Repulsion Theory (VSEPR). Retrieved from [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Predicting Molecular Shapes: VSEPR Model (M9Q1). Retrieved from [Link]

  • MolSSI Education. (n.d.). MD Simulation of Alkanes – Molecular Mechanics Tools. Retrieved from [Link]

  • PennyLane. (2021, June 29). Optimization of molecular geometries. Retrieved from [Link]

  • Suhail, M., Usmani, S., & Ahmad, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. Retrieved from [Link]

  • OrgoSolver. (n.d.). Conformational Analysis and Stability of Alkanes. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

Sources

In-Depth Technical Guide: Physical Properties and Conformational Dynamics of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the physical chemistry of highly branched alkanes is critical for applications ranging from solvent formulation in active pharmaceutical ingredient (API) synthesis to the development of advanced synthetic lubricants. 4,4-di(propan-2-yl)heptane (commonly referred to as 4,4-diisopropylheptane) is a highly sterically hindered C₁₃H₂₈ isomer. Characterized by a quaternary carbon center bonded to two bulky isopropyl groups, this molecule exhibits unique structure-property relationships.

This whitepaper provides an authoritative analysis of the boiling point and density of 4,4-di(propan-2-yl)heptane. By bridging molecular conformational dynamics with macroscopic physical properties, we outline the causality behind its behavior and provide self-validating experimental protocols for precise property determination.

Molecular Architecture & Conformational Dynamics

The physical properties of any hydrocarbon are intrinsically linked to its molecular geometry. Linear alkanes like n-tridecane possess high conformational flexibility, allowing them to maximize surface area contact and optimize London dispersion forces.

In stark contrast, 4,4-di(propan-2-yl)heptane is heavily restricted. The geminal diisopropyl groups at the C4 position create massive steric bulk. Advanced electron diffraction and ab initio calculations demonstrate that conformational control in such tetraalkylmethane derivatives extends to next-to-adjacent bonds. Consequently, 4,4-di(propan-2-yl)heptane is thermodynamically restricted almost exclusively to D2d and S4 low-energy conformations (1 [2]). This rigid, nearly spherical localized core fundamentally alters how the molecule interacts with its neighbors in the liquid phase.

Quantitative Physical Properties

To contextualize the impact of this steric hindrance, the table below compares the physical properties of 4,4-di(propan-2-yl)heptane against its linear isomer, n-tridecane. The data for the branched isomer reflects properties commonly cataloged under synonymous branched heptane derivatives (2 [1]).

Property4,4-di(propan-2-yl)heptanen-Tridecane (Linear Reference)
Molecular Formula C₁₃H₂₈C₁₃H₂₈
Molecular Weight 184.36 g/mol 184.36 g/mol
Boiling Point (760 mmHg) 222.6 °C 234.0 °C
Density (20 °C) 0.755 g/cm³ 0.756 g/cm³
Flash Point 84.4 °C79.0 °C
Refractive Index 1.4231.425

Mechanistic Causality: Structure-Property Relationships

As a Senior Application Scientist, I emphasize that data must not just be reported; it must be understood mechanistically.

Why does the boiling point drop by over 11 °C compared to the linear isomer? The boiling point of an alkane is governed by the energy required to overcome intermolecular London dispersion forces. Because 4,4-di(propan-2-yl)heptane is locked into compact D2d and S4 conformations, its effective molecular surface area is drastically reduced. Less surface area means weaker transient dipole interactions. Consequently, less thermal energy is required to transition the molecules from the liquid to the gas phase, dropping the boiling point to 222.6 °C.

Why does the density remain virtually unchanged? Density is a function of molecular mass and liquid-phase packing volume. While branching reduces the surface area, the rigid, highly symmetrical D2d and S4 conformations of the geminal diisopropyl groups interlock efficiently in the liquid phase. This prevents a drastic expansion of the free volume, allowing the mass-to-volume ratio (density) to remain stable at ~0.755 g/cm³.

Causality N1 Geminal Diisopropyl Groups at C4 Position N2 Restricted Conformations (D2d and S4 Symmetries) N1->N2 N3 Reduced Molecular Surface Area N2->N3 N6 Stable Liquid Packing N2->N6 N4 Weaker London Dispersion Forces N3->N4 N5 Lower Boiling Point (222.6 °C) N4->N5 N7 Maintained Density (0.755 g/cm³) N6->N7

Caption: Causal relationship between sterically hindered structure and physical properties.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in physical property data, laboratories must utilize self-validating methodologies. Below are the definitive protocols for verifying the boiling point and density of 4,4-di(propan-2-yl)heptane.

Protocol 1: Thermodynamic Boiling Point Determination via DSC

Causality of Choice: Traditional capillary boiling point methods rely on visual observation, which is subjective and highly susceptible to atmospheric pressure variances. Differential Scanning Calorimetry (DSC) provides a definitive thermodynamic profile by measuring the endothermic heat flow during vaporization.

  • Instrument Calibration (Self-Validation): Run Indium (Tm = 156.6 °C) and Tin (Tm = 231.9 °C) standards at 5 °C/min. Ensure the measured onset temperatures are within ±0.1 °C of theoretical values. This brackets our target boiling point and validates the thermal resistance of the sensor.

  • Sample Preparation: Dispense 5.0 mg of high-purity (>99%) 4,4-di(propan-2-yl)heptane into an aluminum hermetic pan. Pierce the lid with a 50 µm pinhole. Causality: The pinhole acts as a critical flow restrictor, maintaining equilibrium vapor pressure inside the pan until the true boiling point is reached, thereby preventing premature evaporation.

  • Thermal Method: Equilibrate the cell at 100 °C. Ramp the temperature at 5 °C/min to 250 °C under a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Identify the primary endothermic vaporization peak. Use the instrument's software to calculate the extrapolated onset temperature (the intersection of the pre-transition baseline and the steepest tangent of the peak's leading edge). Record this value as the boiling point (222.6 °C).

Protocol 2: High-Precision Density via Oscillating U-Tube Densimeter

Causality of Choice: Traditional pycnometry is susceptible to temperature fluctuations and meniscus reading errors. An oscillating U-tube densimeter measures the true mass-to-volume ratio via the resonant frequency of a borosilicate glass tube, offering 5-digit precision.

  • System Purge & Cleaning: Flush the U-tube with HPLC-grade acetone and dry with filtered, desiccated air until the oscillation frequency stabilizes to the exact known value of dry air.

  • Calibration (Self-Validation): Inject bi-distilled, degassed water. Verify that the measured density at 20.00 °C reads exactly 0.9982 g/cm³. If the delta exceeds ±0.0001 g/cm³, the system is contaminated; repeat the cleaning cycle.

  • Sample Injection: Introduce 2 mL of 4,4-di(propan-2-yl)heptane into the U-tube using a Luer-slip syringe. Inject slowly to prevent shear-induced micro-cavitation.

  • Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C for 5 minutes.

  • Measurement & Verification: Record the density (0.755 g/cm³). The system's optical sensors must confirm a bubble-free state for the data point to be considered valid.

Workflow A Sample Prep: 4,4-di(propan-2-yl)heptane BB BB A->BB B Purity Validation GC-FID >99% E U-Tube Calibration (Water/Air at 20°C) B->E C DSC Calibration (In/Sn Standards) D Boiling Point via DSC (Extrapolated Onset) C->D F Density via U-Tube (Oscillation Frequency) E->F BB->C

Caption: Step-by-step workflow for the validation of boiling point and density.

References

  • Guidechem Chemical Database. "17312-72-0 4,4-DIPROPYLHEPTANE C13H28, Formula, NMR, Boiling Point, Density, Flash Point." Guidechem.
  • The Journal of Organic Chemistry. "Molecular Structure of 3,3-Diethylpentane (Tetraethylmethane) in the Gas Phase As Determined by Electron Diffraction and ab Initio Calculations." ACS Publications.

Sources

infrared (IR) spectroscopy absorption bands for 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 4,4-di(propan-2-yl)heptane

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds by identifying their functional groups and bonding architecture. For saturated hydrocarbons, such as 4,4-di(propan-2-yl)heptane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. While seemingly simple due to the absence of traditional functional groups, the spectrum of a highly branched alkane provides a unique vibrational fingerprint. This guide offers a detailed analysis of the predicted IR absorption bands for 4,4-di(propan-2-yl)heptane, focusing on the diagnostic frequencies of its specific structural motifs, including methyl, methylene, methine, and the characteristic isopropyl groups. This analysis serves as a valuable reference for researchers in chemical synthesis, quality control, and drug development for identifying and characterizing complex aliphatic structures.

Introduction to Alkane IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending.[1] For alkanes, which contain only C-H and C-C single bonds, the resulting spectra are relatively simple compared to molecules with diverse functional groups.[2] The primary diagnostic regions in an alkane's IR spectrum are the C-H stretching frequencies (3000–2850 cm⁻¹) and the C-H bending frequencies (1470–1350 cm⁻¹).[3][4][5] While C-C stretching and bending bands exist, they are often weak and fall within the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for routine identification.[4][6] However, the precise frequencies and patterns within these regions can reveal significant structural details, such as the degree and type of branching.[6][7]

Molecular Structure: 4,4-di(propan-2-yl)heptane

To predict the IR spectrum, a thorough understanding of the molecule's structure is essential. 4,4-di(propan-2-yl)heptane (C₁₃H₂₈) is a highly branched alkane.[8] Its central quaternary carbon (C4) is bonded to two propyl chains and two isopropyl groups. This arrangement results in several distinct types of C-H bonds:

  • Methyl (CH₃) groups: Found at the ends of the heptane chain and on the isopropyl groups.

  • Methylene (CH₂) groups: Present within the heptane chain.

  • Methine (CH) groups: Located at the branch point of each isopropyl group.

The presence of two isopropyl groups attached to the same carbon atom is a key structural feature that will produce a characteristic signal in the IR spectrum.

Figure 1: Molecular structure of 4,4-di(propan-2-yl)heptane.

Predicted IR Absorption Profile

The IR spectrum of 4,4-di(propan-2-yl)heptane can be analyzed by dissecting it into two primary regions: the C-H stretching region and the C-H bending region.

C-H Stretching Vibrations (3000-2840 cm⁻¹)

This region is dominated by strong absorption bands resulting from the stretching of sp³ C-H bonds.[9] For alkanes, these absorptions consistently appear at frequencies less than 3000 cm⁻¹.[3][9] The presence of methyl, methylene, and methine groups will lead to several overlapping peaks.

  • Methyl (CH₃) Stretch: Methyl groups typically show both symmetric and asymmetric stretching modes. The asymmetric stretch appears near 2960 cm⁻¹, while the symmetric stretch is found near 2870 cm⁻¹.[6]

  • Methylene (CH₂) Stretch: Methylene groups also exhibit two stretching vibrations: an asymmetric stretch near 2926 cm⁻¹ and a symmetric stretch near 2853 cm⁻¹.[2][9]

  • Methine (CH) Stretch: The C-H stretch for a methine group is typically weaker and occurs around 2890 cm⁻¹. This peak is often obscured by the more intense methyl and methylene absorptions.[10]

For 4,4-di(propan-2-yl)heptane, this region will show a strong, complex band pattern below 3000 cm⁻¹ resulting from the superposition of all these vibrational modes.

C-H Bending (Deformation) Vibrations (1485-1340 cm⁻¹)

The bending vibrations are highly diagnostic for determining the types of alkyl groups present in a molecule.[6]

  • Methylene (CH₂) Scissoring: This vibration results in a moderately strong absorption in the range of 1470-1450 cm⁻¹.[3][5]

  • Methyl (CH₃) Bending (Umbrella Mode): Methyl groups have a characteristic symmetric bending vibration that appears around 1375 cm⁻¹.[4][5] An asymmetric bending mode also occurs near 1460 cm⁻¹, which often overlaps with the CH₂ scissoring band.[9]

  • The Isopropyl (gem-Dimethyl) Signature: The most revealing feature in the C-H bending region for this molecule is the signal from the two isopropyl groups. An isopropyl group contains two methyl groups attached to the same methine carbon. This "gem-dimethyl" arrangement causes the symmetric methyl bending mode to split into a strong, characteristic doublet.[6] The two peaks of roughly equal intensity are expected to appear at approximately 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[6] This doublet is a highly reliable indicator of the presence of an isopropyl group.

Summary of Predicted Absorptions

The expected IR absorption bands for 4,4-di(propan-2-yl)heptane are summarized below.

Vibrational ModeStructural GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric C-H Stretch-CH₃ (Methyl)~2960Strong
Asymmetric C-H Stretch-CH₂- (Methylene)~2926Strong
C-H Stretch>CH- (Methine)~2890Weak
Symmetric C-H Stretch-CH₃ (Methyl)~2870Medium
Symmetric C-H Stretch-CH₂- (Methylene)~2853Medium
Asymmetric C-H Bend-CH₃ (Methyl)~1460Medium
Scissoring C-H Bend-CH₂- (Methylene)1470-1450Medium
Symmetric C-H Bend (Doublet)-CH(CH₃)₂ (Isopropyl)1385-1380 & 1370-1365Strong
C-C Stretch & Other DeformationsMolecular Skeleton< 1300 (Fingerprint Region)Weak-Medium

Workflow for Spectral Interpretation

The logical process for identifying a highly branched alkane like 4,4-di(propan-2-yl)heptane from its IR spectrum involves a systematic examination of key spectral regions. The following workflow illustrates this process.

IR_Interpretation_Workflow Start Obtain IR Spectrum of Unknown Check_CH_Stretch Examine 3100-2800 cm⁻¹ Region Start->Check_CH_Stretch Is_Alkane Strong peaks only < 3000 cm⁻¹? Check_CH_Stretch->Is_Alkane Alkane_Confirmed Saturated Alkane Confirmed Is_Alkane->Alkane_Confirmed  Yes Not_Alkane Not a pure alkane. (Alkene/Aromatic Present) Is_Alkane->Not_Alkane  No Check_Bending Analyze C-H Bending Region (1500-1300 cm⁻¹) Alkane_Confirmed->Check_Bending Check_CH2_CH3 Identify CH₂ bend (~1465 cm⁻¹) and CH₃ bend (~1375 cm⁻¹) Check_Bending->Check_CH2_CH3 Check_Isopropyl Look for strong doublet ~1385 & ~1370 cm⁻¹ Check_CH2_CH3->Check_Isopropyl Isopropyl_Present Isopropyl Group(s) Present Check_Isopropyl->Isopropyl_Present  Yes No_Isopropyl No Isopropyl Group Check_Isopropyl->No_Isopropyl  No Final_ID Correlate findings with 4,4-di(propan-2-yl)heptane structure Isopropyl_Present->Final_ID

Sources

Methodological & Application

Application Note & Protocol: A Proposed Catalytic Route for the Synthesis of 4,4-Di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, research-oriented protocol for the synthesis of the highly branched, sterically hindered alkane, 4,4-di(propan-2-yl)heptane. Due to the absence of a direct, single-step catalytic method in the current literature for this specific molecule, a robust, three-step synthetic pathway is proposed. This route leverages well-established, high-yielding organic transformations: a Grignard reaction to construct the quaternary carbon center, followed by acid-catalyzed dehydration to form an alkene intermediate, and culminating in a catalytic hydrogenation to yield the target alkane. This protocol provides in-depth procedural details, explains the chemical principles behind each step, and offers insights into process optimization and characterization.

Introduction and Scientific Rationale

Highly branched alkanes are of significant interest in materials science and as components in high-performance lubricants and fuels. Their unique physical properties, such as low freezing points and high octane numbers, are a direct consequence of their molecular architecture. The target molecule, 4,4-di(propan-2-yl)heptane, presents a considerable synthetic challenge due to the sterically congested quaternary carbon atom at its core.

Direct catalytic alkylation of a heptane backbone with propylene is fraught with difficulties, including low reactivity at the C4 position and a high propensity for carbocation rearrangements and fragmentation under typical acidic catalysis conditions. Therefore, a more controlled, stepwise approach is necessary.

The synthetic strategy detailed herein circumvents these challenges by building the carbon skeleton through a reliable nucleophilic addition, followed by functional group manipulations to arrive at the final alkane. This multi-step synthesis offers high predictability and control over the final product structure.

Overall Synthetic Workflow

The proposed synthesis proceeds in three distinct stages, as illustrated in the workflow diagram below. Each stage is designed to be high-yielding and amenable to standard laboratory purification techniques.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Catalytic Hydrogenation Heptan4one Heptan-4-one Grignard Isopropyl Magnesium Bromide Tertiary_Alcohol 4,4-Di(propan-2-yl)heptan-4-ol Heptan4one->Tertiary_Alcohol Et2O, Anhydrous Grignard->Tertiary_Alcohol Dehydration_Input 4,4-Di(propan-2-yl)heptan-4-ol Alkene 4,4-Di(propan-2-yl)hept-3-ene Dehydration_Input->Alkene H2SO4 (cat.), Heat Hydrogenation_Input 4,4-Di(propan-2-yl)hept-3-ene Final_Product 4,4-Di(propan-2-yl)heptane Hydrogenation_Input->Final_Product H2, Pt/C

Application Note: 4,4-di(propan-2-yl)heptane as an Advanced Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) & Gas Chromatography-Flame Ionization Detection (GC-FID)

Introduction & Scientific Rationale

In quantitative gas chromatography (GC), the use of an internal standard (IS) is non-negotiable for achieving high-fidelity data. An IS corrects for volumetric errors during injection, variations in instrument response, and analyte losses during multi-step sample preparations[1].

Historically, straight-chain alkanes (n-alkanes) such as n-decane or n-nonadecane have been used as internal standards. However, in complex matrices—such as petrochemical fractions, environmental soil extracts, or biological lipidomes—n-alkanes are frequently present as endogenous background compounds. Spiking an n-alkane into these samples leads to co-elution and artificially inflated quantitative results.

The Solution: 4,4-di(propan-2-yl)heptane (also known as 4,4-diisopropylheptane) is a highly sterically hindered, branched aliphatic hydrocarbon ( C13​H28​ ). As a Senior Application Scientist, I recommend this specific compound because its highly unnatural branched architecture ensures it is non-endogenous in biological and environmental samples[2]. Furthermore, its lack of active functional groups renders it chemically inert, meaning it will not react with derivatizing agents (e.g., BSTFA, TMCS) commonly used in metabolomics workflows.

Causality of Retention Behavior

In GC, separation on non-polar stationary phases (like 5% phenyl-methylpolysiloxane) is driven by boiling point and dispersive interactions. Because 4,4-di(propan-2-yl)heptane possesses two bulky isopropyl groups at the C4 position, its hydrodynamic volume and surface area are significantly smaller than its linear isomer, n-tridecane ( C13​H28​ ). Consequently, it exhibits a lower boiling point and elutes earlier than n-tridecane, occupying a unique fractional Kováts Retention Index (I) space that rarely overlaps with common target analytes[3].

Physicochemical Properties & GC Suitability

To understand why this molecule functions as an optimal internal self-validating reference, we must examine its physicochemical properties.

Table 1: Chemical Properties and GC Causality

PropertyValueCausality for GC Suitability
Molecular Formula C13​H28​ Provides a robust hydrocarbon backbone stable under high injector temperatures (up to 300°C).
Molecular Weight 184.36 g/mol Mid-range mass; ideal for MS detection with distinct fragmentation patterns (e.g., m/z 43, 57, 85).
Boiling Point ~222.6 °CElutes in the middle of standard temperature ramps, perfectly capturing mid-volatility analytes[4].
LogP (Predicted) 6.93Highly non-polar; ensures near 100% recovery during hexane or dichloromethane liquid-liquid extractions[4].
Structure Highly branchedPrevents co-elution with linear n-alkanes; guarantees zero endogenous background interference.

Decision Matrix & Workflow Visualization

The selection of an internal standard must be a logical, causality-driven process. The diagram below illustrates the decision tree that makes 4,4-di(propan-2-yl)heptane superior to traditional n-alkanes.

IS_Selection Start Select Internal Standard (IS) Q1 Is the IS endogenous in the sample matrix? Start->Q1 n_alkane n-Alkanes (High Risk of Co-elution) Q1->n_alkane Yes branched 4,4-di(propan-2-yl)heptane (Zero Background) Q1->branched No Q2 Chemically Inert to Derivatization? branched->Q2 Stable Highly Stable Alkane (No active groups) Q2->Stable Yes

Caption: Decision matrix highlighting the analytical advantages of 4,4-di(propan-2-yl)heptane as an IS.

Experimental Protocol: Self-Validating GC Workflow

A robust protocol must be self-validating. By introducing the internal standard at the very beginning of the sample preparation, the IS experiences the exact same matrix suppression, extraction efficiency, and thermal degradation as the target analytes.

Step 1: Preparation of Internal Standard Solutions
  • Stock Solution: Accurately weigh 10.0 mg of pure 4,4-di(propan-2-yl)heptane. Dissolve in 10.0 mL of GC-grade hexane to yield a 1.0 mg/mL (1000 ppm) stock solution. Store at -20°C in an amber glass vial with a PTFE-lined cap to prevent evaporative loss.

  • Working Solution: Dilute the stock solution 1:100 in hexane to create a 10 µg/mL working IS solution.

Step 2: Sample Spiking (The Causality of Recovery)
  • Aliquot 1.0 mL of your liquid sample (e.g., plasma, environmental water, or crude extract) into a glass centrifuge tube.

  • Critical Step: Spike exactly 20 µL of the 10 µg/mL working IS solution directly into the sample before adding any extraction solvents.

  • Vortex for 30 seconds to ensure homogeneous distribution. Rationale: Spiking before extraction ensures that any physical loss of the sample during phase separation is mathematically corrected by the IS peak area.

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 2.0 mL of an extraction solvent (e.g., Hexane:Dichloromethane, 1:1 v/v).

  • Agitate mechanically for 10 minutes, then centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

  • Transfer the upper organic layer to a clean GC autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas, and reconstitute in 100 µL of hexane.

Step 4: GC-MS/FID Operating Conditions
  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness[1].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min[1].

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 1 min.

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C, hold for 5 min.

  • Detector: MS (Electron Ionization at 70 eV, scan range m/z 40–500) or FID (300°C, H2​ flow 30 mL/min, Air flow 300 mL/min).

Protocol_Workflow A 1. Prepare Sample Matrix Aliquot B 2. Spike with 4,4-di(propan-2-yl)heptane (Pre-Extraction) A->B C 3. Liquid-Liquid Extraction & Phase Separation B->C D 4. Nitrogen Evaporation & Reconstitution C->D E 5. GC-MS / GC-FID Injection D->E F 6. Calculate RRF & Determine Analyte Conc. E->F

Caption: Step-by-step sample preparation and GC analysis workflow ensuring self-validating recovery.

Data Processing & Quantitative Validation

To translate raw chromatograms into trustworthy data, the Relative Response Factor (RRF) must be calculated. The RRF normalizes the detector's sensitivity to the target analyte against its sensitivity to the 4,4-di(propan-2-yl)heptane IS.

Calculating the Relative Response Factor (RRF)

Run a calibration standard containing known concentrations of both your target analyte and the IS.

RRF=(AreaIS​AreaAnalyte​​)×(ConcentrationAnalyte​ConcentrationIS​​)

Once the RRF is established, the concentration of the unknown analyte in subsequent samples is calculated as:

ConcentrationUnknown​=(AreaIS​AreaUnknown​​)×ConcentrationIS​×(RRF1​)

Kováts Retention Index Mapping

Because 4,4-di(propan-2-yl)heptane is highly branched, it elutes earlier than its linear counterpart (n-tridecane, C13​ ). When mapped against an n-alkane standard mixture, it provides an excellent fractional retention marker[3].

Table 2: Comparative Retention Behavior on a 5% Phenyl-Methylpolysiloxane Column

CompoundCarbon NumberKováts Retention Index (I)Elution Order
n-Undecane C11​ 1100.01
4,4-di(propan-2-yl)heptane C13​ (Branched) ~1185.5 2
n-Dodecane C12​ 1200.03
n-Tridecane C13​ 1300.04

Note: The Kováts index for 4,4-di(propan-2-yl)heptane falls between C11​ and C12​ n-alkanes despite having 13 carbons. This is caused by the steric bulk of the isopropyl groups reducing the molecule's interaction with the stationary phase compared to a linear chain.

References

  • National Center for Biotechnology Information (PubChem). "4,4-Di(propan-2-yl)heptane; CID 140218." PubChem Compound Database. Retrieved from:[Link]

  • Harvey, D. "12.4: Gas Chromatography." Chemistry LibreTexts, June 2019. Retrieved from:[Link]

  • Babushok, V. I., et al. "iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data." PubMed Central (PMC). Retrieved from:[Link]

Sources

Application Note: Synthesis of 4,4-Di(propan-2-yl)heptane via Catalytic Grignard Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of highly sterically hindered, all-carbon quaternary centers remains a formidable challenge in organic synthesis and drug development. The target molecule,1, features a central carbon bonded to two primary propyl groups and two secondary isopropyl groups. This Application Note details a robust, three-step synthetic protocol utilizing a transition-metal-catalyzed Grignard cross-coupling strategy to overcome the severe steric limitations inherent to traditional SN2 alkylations.

Mechanistic Rationale & Experimental Design

Attempting to synthesize 4,4-di(propan-2-yl)heptane via the direct reaction of a tertiary alkyl halide with a secondary Grignard reagent typically results in near-quantitative E2 elimination, as detailed in 2. The immense steric bulk of the tertiary electrophile prevents the necessary backside attack required for an SN2 displacement.

To circumvent this, our protocol employs a Cobalt-catalyzed Single Electron Transfer (SET) mechanism.

  • Precursor Synthesis: 4-Heptanone undergoes standard 3 with isopropylmagnesium chloride to yield 4-isopropylheptan-4-ol, which is subsequently converted to the tertiary bromide.

  • Catalytic Cross-Coupling: A catalytic amount of CoCl2, stabilized by the bidentate ligand TMEDA, facilitates the cross-coupling. The low-valent Cobalt species reduces the highly hindered tertiary C–Br bond via SET, generating a planar, tertiary carbon-centered radical. This radical is significantly less sterically encumbered than the parent halide, allowing it to rapidly recombine with the Co-alkyl intermediate to forge the quaternary C–C bond, a principle supported by modern literature on 4.

Reaction Workflow

SyntheticRoute A 4-Heptanone B 4-isopropylheptan-4-ol A->B i-PrMgCl THF, 0 °C C 4-bromo-4-isopropylheptane B->C PBr3 DCM, RT D 4,4-di(propan-2-yl)heptane C->D i-PrMgCl, CoCl2 TMEDA, 0 °C

Fig 1. Three-step synthetic workflow for 4,4-di(propan-2-yl)heptane.

Optimization of the Quaternary Center Formation

The choice of catalyst and ligand is critical for suppressing the competing β-hydride elimination and Wurtz-type homocoupling pathways.

EntryCatalyst (mol%)LigandTemp (°C)Yield (%)Primary Byproduct
1NoneNone250Alkene (E2 Elimination)
2CuI (10%)None25<5Alkene (E2 Elimination)
3Fe(acac)3 (5%)TMEDA042Homocoupled Alkane
4 CoCl2 (5%) TMEDA 0 78 Trace Alkene

Table 1: Catalyst optimization for the cross-coupling of 4-bromo-4-isopropylheptane with i-PrMgCl.

Step-by-Step Experimental Protocols

General Note: All Grignard and cross-coupling reactions must be performed under a rigorously inert atmosphere (Argon or N2) using flame-dried glassware and anhydrous solvents to maintain self-validating, moisture-free conditions.

Protocol A: Synthesis of 4-isopropylheptan-4-ol
  • Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add 4-heptanone (11.4 g, 100 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Via the dropping funnel, add isopropylmagnesium chloride (2.0 M in THF, 60 mL, 120 mmol) dropwise over 45 minutes.

    • Causality: Slow addition controls the highly exothermic nucleophilic attack and prevents the Grignard reagent from acting as a base, which would cause enolization of the ketone.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by dropwise addition of saturated aqueous NH4Cl (50 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation to afford the tertiary alcohol.

Protocol B: Synthesis of 4-bromo-4-isopropylheptane
  • Preparation: Dissolve 4-isopropylheptan-4-ol (12.6 g, 80 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL flask. Cool to 0 °C.

  • Halogenation: Add phosphorus tribromide (PBr3, 3.0 mL, 32 mmol) dropwise.

    • Causality: PBr3 is preferred over HBr to minimize carbocation rearrangement (Wagner-Meerwein shifts) of the highly branched carbon skeleton.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench carefully by pouring the mixture over crushed ice and saturated NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. Use the crude tertiary bromide immediately in the next step to prevent spontaneous elimination.

Protocol C: Cobalt-Catalyzed Cross-Coupling to 4,4-di(propan-2-yl)heptane
  • Catalyst Complexation: In a flame-dried Schlenk flask under argon, charge anhydrous CoCl2 (0.32 g, 2.5 mmol, 5 mol%) and TMEDA (0.58 g, 5.0 mmol, 10 mol%). Add anhydrous THF (50 mL) and stir for 15 minutes until a uniform complex forms.

  • Electrophile Addition: Add 4-bromo-4-isopropylheptane (11.0 g, 50 mmol) to the catalytic solution. Cool the mixture to 0 °C.

  • Cross-Coupling: Using a syringe pump, add isopropylmagnesium chloride (2.0 M in THF, 37.5 mL, 75 mmol) over 2 hours.

    • Causality: The extremely slow addition of the Grignard reagent ensures a low steady-state concentration of the organometallic species. This kinetic control heavily favors the cross-coupling cycle over Wurtz-type homocoupling of the Grignard.

  • Completion & Workup: Stir for an additional 1 hour at 0 °C. Quench with 1M HCl (20 mL) to destroy the active catalyst and unreacted Grignard. Extract with hexanes (3 × 50 mL).

  • Purification: Wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify the highly lipophilic product via silica gel chromatography (100% hexanes) to yield pure 4,4-di(propan-2-yl)heptane.

Mechanistic Cycle Visualization

CatalyticCycle Co1 Co(I) Catalyst Co2 Co(II)-Br + R3C• Co1->Co2 R3C-Br (SET) Co3 Co(II)-iPr + R3C• Co2->Co3 i-PrMgCl (Transmetalation) Co4 Co(III) Complex Co3->Co4 Radical Rebound Co4->Co1 Product Release

Fig 2. Cobalt-catalyzed SET mechanism for quaternary carbon formation.

References

  • PubChem. "4,4-Di(propan-2-yl)heptane | C13H28 | CID 140218".
  • Benchchem. "Technical Support Center: Optimizing Grinsard Reactions for Branched Alkane Synthesis". Benchchem.
  • Organic Chemistry Portal. "Grignard Reaction". Organic Chemistry Portal.
  • ACS Central Science. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile". American Chemical Society.

Sources

Application Note: 4,4-Di(propan-2-yl)heptane as an Advanced Iso-Alkane Component in Surrogate Aviation Fuels

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of predictive computational fluid dynamics (CFD) models for aviation turbine engines relies heavily on the formulation of accurate surrogate fuels. While conventional Jet A/A-1 surrogates have historically utilized lightly branched alkanes (e.g., iso-octane), the advent of highly branched alternative fuels—such as Synthetic Paraffinic Kerosene (SPK) and Alcohol-to-Jet (ATJ)—necessitates the inclusion of heavier, sterically hindered iso-alkanes[1].

This application note details the implementation of 4,4-di(propan-2-yl)heptane (a highly branched C13​H28​ isomer) as a core component in next-generation aviation fuel surrogates. By acting as a structural and kinetic template for the iso-paraffinic fraction, this molecule provides critical control over low-temperature reactivity, allowing researchers to accurately emulate the Negative Temperature Coefficient (NTC) behavior and Derived Cetane Number (DCN) of complex real-world fuels[2].

Mechanistic Rationale: The Role of Steric Hindrance in Combustion Kinetics

To understand why 4,4-di(propan-2-yl)heptane is a highly effective surrogate component, one must analyze the causality between its molecular architecture and its gas-phase oxidation pathways.

Structural Rigidity

The molecule features a central quaternary carbon (C4) bonded to two linear propyl chains and two branched isopropyl groups. Gas-phase electron diffraction of similar tetraalkylmethane cores reveals that severe steric crowding restricts the molecule to highly specific low-energy conformations (predominantly D2d​ and S4​ symmetries)[3]. This conformational rigidity significantly reduces the frequency factor for internal molecular rotations during the pre-ignition phase.

Disruption of the NTC Regime

In conventional linear alkanes (e.g., n-dodecane), low-temperature oxidation (600–900 K) is driven by the addition of molecular oxygen to an alkyl radical ( R∙+O2​⇌RO2∙​ ), followed by a critical intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical ( RO2∙​⇌QOOH∙ ). This isomerization is the primary chain-branching pathway leading to autoignition[4].

However, the quaternary C4 carbon in 4,4-di(propan-2-yl)heptane lacks abstractable hydrogen atoms. Furthermore, the adjacent bulky isopropyl groups sterically block the transition states required for favorable 6-membered or 7-membered transition rings during RO2∙​ isomerization. Consequently, the low-temperature chain-branching pathways are severely bottlenecked. This structural suppression of reactivity perfectly mirrors the delayed autoignition and pronounced NTC behavior observed in highly branched ATJ and SPK aviation fuels[5].

Quantitative Data: Surrogate Target Profiling

When formulating a surrogate, the physical and chemical properties of the blend must strictly align with the target aviation fuel. Table 1 demonstrates the self-validating physical targets for a proposed 3-component surrogate utilizing 4,4-di(propan-2-yl)heptane to represent the iso-alkane fraction.

Table 1: Physicochemical Comparison of Target Jet A vs. Proposed Surrogate Blend

PropertyTarget (Jet A POSF-4658)Proposed Surrogate Blend*Measurement Standard
Density ( kg/m ³ @ 15°C) 790 – 805798ASTM D4052
Derived Cetane Number (DCN) 47.0 – 49.048.2ASTM D6890
H/C Molar Ratio 1.90 – 1.951.92Elemental Analysis
T50 Distillation (°C) 200 – 210205ASTM D86
Molecular Weight ( g/mol ) ~142145GC-MS / Calc.

*Blend Composition: 45% n-dodecane (linear alkane), 35% 4,4-di(propan-2-yl)heptane (iso-alkane), 20% 1,3,5-trimethylbenzene (aromatic) by mole fraction.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the formulation and kinetic testing of the surrogate must operate as a closed, self-validating loop. If physical properties fail to match the target, kinetic testing is aborted to prevent the generation of irrelevant combustion data.

Surrogate_Workflow Target Target Fuel Profiling (Jet A / SPK / ATJ) Blend Surrogate Formulation Add 4,4-di(propan-2-yl)heptane Target->Blend PhysCheck Physical Validation ASTM D4052 & ASTM D86 Blend->PhysCheck Decision T50 within ±2°C? PhysCheck->Decision Decision->Blend No (Recalculate) Kinetics Combustion Kinetics Shock Tube & RCM Decision->Kinetics Yes (Proceed) Model Kinetic Mechanism Validation (NTC & IDT) Kinetics->Model

Figure 1: Self-validating workflow for surrogate formulation and kinetic evaluation.

Protocol 1: Gravimetric Formulation and Physical Validation

Causality: Volumetric blending is susceptible to temperature-dependent density fluctuations. Gravimetric preparation ensures exact mole fractions, which is critical for downstream kinetic modeling.

  • Preparation: Evacuate a 2.0 L stainless steel mixing vessel to < 10 mbar to remove residual moisture and gases.

  • Gravimetric Addition: Using a high-precision analytical balance (±0.1 mg), inject the heaviest, least volatile component first (4,4-di(propan-2-yl)heptane), followed by n-dodecane, and finally the aromatic component.

  • Homogenization: Pressurize the vessel with ultra-high-purity (UHP) Nitrogen to 5 bar and mechanically agitate for 30 minutes at 25°C.

  • Self-Validation Check: Extract a 50 mL aliquot. Measure the density via digital oscillating U-tube (ASTM D4052) and the distillation curve (ASTM D86).

    • Validation Gate: If the T50​ boiling point deviates by >±2∘C from the target fuel, discard the batch. Recalibrate the surrogate optimizer algorithm to adjust the iso-alkane/n-alkane ratio and repeat steps 1–3.

Protocol 2: High-Temperature Ignition Delay Time (IDT) Measurement

Causality: Because C13​ branched alkanes have low vapor pressures, standard room-temperature shock tubes will suffer from fuel condensation on the walls, leading to inaccurate equivalence ratios ( Φ ). A heated shock tube is mandatory.

  • Apparatus Preparation: Heat the entire driven section of the shock tube and the mixing manifold uniformly to 150°C using specialized heating jackets. Allow 4 hours for thermal equilibration.

  • Mixture Loading: Introduce the validated surrogate blend and synthetic air ( 21% O2​/79% N2​ ) into the driven section to achieve the desired equivalence ratio (e.g., Φ=1.0 ).

  • Shock Generation: Rupture the polycarbonate diaphragms using helium as the driver gas to generate the incident shock wave.

  • Data Acquisition: Monitor the pressure behind the reflected shock wave ( P5​ ) using piezoelectric transducers. Simultaneously, capture the OH⋆ radical chemiluminescence at 306 nm using a photomultiplier tube (PMT) equipped with a narrow bandpass filter.

  • Self-Validation Check: Define the Ignition Delay Time (IDT) as the time interval between the arrival of the reflected shock wave (sharp pressure rise) and the peak of the OH⋆ emission signal.

    • Validation Gate: Perform three replicate shocks at identical T5​ and P5​ conditions. If the IDT variance exceeds 5%, inspect the tube for localized cold spots (condensation) or diaphragm fragmentation anomalies before proceeding.

References[1] Development of a surrogate and its comprehensive compact chemical kinetic mechanism for the combustion of Alcohol-To-Jet fuel - White Rose Research Online -https://whiterose.ac.uk[2] Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels - Stanford University - https://stanford.edu[4] A Compact Chemical Kinetic Mechanism for Heavy Fuel Surrogates with n-, iso- and cyclo-Alkanes, and Aromatic Compounds - ACS Publications - https://acs.org[3] Molecular Structure of 3,3-Diethylpentane (Tetraethylmethane) in the Gas Phase As Determined by Electron Diffraction and ab Initio Calculations - ACS Publications -https://acs.org[5] Ignition Delay Time and Oxidation of a Kerosene Aviation Fuel and a Blended Jet50-Bio50 Fuel - ACS Omega - https://acs.org

Sources

Application Note & Protocol: Measuring the Kinematic Viscosity of 4,4-di(propan-2-yl)heptane at Low Temperatures

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the accurate determination of the kinematic viscosity of 4,4-di(propan-2-yl)heptane at sub-ambient temperatures. The protocol detailed herein is grounded in the principles of ASTM D445 and ISO 3104, the globally recognized standards for kinematic viscosity measurement.[1][2][3][4][5][6] This application note will delve into the theoretical underpinnings of viscosity in branched alkanes at low temperatures, provide a meticulous step-by-step experimental protocol, and address critical aspects of data analysis and uncertainty estimation. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of trustworthy, reproducible results.

Introduction: The Significance of Low-Temperature Viscosity

The viscosity of a fluid, its resistance to flow, is a fundamental physical property with profound implications across various scientific and industrial domains.[7] For professionals in drug development and materials science, understanding how the viscosity of a non-polar solvent like 4,4-di(propan-2-yl)heptane changes with temperature is crucial. Low-temperature viscosity data is critical for:

  • Predicting Fluid Behavior: Ensuring the pumpability and flowability of a substance in cold environments is essential for many applications.[8][9]

  • Process Optimization: In manufacturing and chemical synthesis, temperature fluctuations can significantly impact viscosity, affecting mixing efficiency, reaction kinetics, and product quality.[10][11]

  • Quality Control: Viscosity measurements serve as a key quality control parameter, ensuring batch-to-batch consistency.[6]

As temperature decreases, the kinetic energy of molecules lessens, leading to a significant increase in the viscosity of liquids like alkanes.[10] This is due to the amplified effect of intermolecular van der Waals forces, which impede molecular movement. In branched alkanes such as 4,4-di(propan-2-yl)heptane, the molecular structure can influence packing and intermolecular interactions, making empirical measurement of viscosity indispensable.[12][13]

Theoretical Background: Viscosity in Branched Alkanes

The viscosity of alkanes is primarily governed by intermolecular forces, molecular weight, and molecular geometry.[7] Generally, as the carbon chain length increases, so does the viscosity due to greater surface area and stronger van der Waals forces.[7] For isomers, branched alkanes often exhibit different viscosities compared to their linear counterparts. The intricate structure of 4,4-di(propan-2-yl)heptane, with its central quaternary carbon, can lead to complex intermolecular interactions that influence its flow behavior.

The relationship between temperature and viscosity is non-linear and can often be described by the Arrhenius equation or similar empirical models.[14][15] Therefore, direct measurement at the temperatures of interest is paramount for obtaining accurate data.

Experimental Apparatus & Materials

A successful low-temperature viscosity measurement hinges on the quality and proper use of the equipment.

Apparatus/Material Specifications & Rationale
Viscometer Calibrated glass capillary viscometer (e.g., Ubbelohde type). The choice of viscometer size is crucial and depends on the expected viscosity range of the sample.
Low-Temperature Viscosity Bath A bath capable of maintaining the set temperature with a stability of at least ±0.05°C is required.[2] For temperatures below ambient, a refrigerated bath is necessary.[16][17][18][19][20]
Certified Reference Material (CRM) A viscosity standard certified at the desired low temperature for calibration and verification of the viscometer.[21]
High-Purity 4,4-di(propan-2-yl)heptane The sample should be of high purity to avoid interferences from contaminants.
Calibrated Digital Thermometer To independently verify the temperature of the viscosity bath with high accuracy.
Calibrated Stopwatch For precise measurement of the efflux time.
Solvents for Cleaning Filtered petroleum spirit and acetone for thorough cleaning of the viscometer.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol for measuring the kinematic viscosity of 4,4-di(propan-2-yl)heptane at low temperatures.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting A Select & Clean Viscometer E Charge Viscometer with Sample A->E B Prepare Sample (Filter if necessary) B->E C Calibrate Viscometer (if required) I Calculate Kinematic Viscosity C->I Provides Viscometer Constant (C) D Set & Stabilize Low-Temperature Bath F Equilibrate Viscometer in Bath (min. 30 mins) D->F E->F G Measure Efflux Time F->G H Repeat Measurement G->H H->I J Perform Uncertainty Analysis I->J K Report Results J->K

Caption: Experimental workflow for low-temperature kinematic viscosity measurement.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating steps for verification and ensuring traceability to international standards.

5.1. Viscometer Selection and Preparation

  • Selection: Choose a calibrated glass capillary viscometer of a size such that the flow time is not less than 200 seconds. This minimizes timing errors.

  • Cleaning: Thoroughly clean the viscometer by rinsing it multiple times with a suitable solvent (e.g., filtered petroleum spirit followed by acetone).

  • Drying: Dry the viscometer by passing a stream of clean, dry air through it to remove all traces of the cleaning solvent.

5.2. Sample Preparation

  • Filtration: To prevent blockage of the capillary, filter the 4,4-di(propan-2-yl)heptane sample through a fine-pore filter.

  • Degassing: For highly accurate measurements, it is advisable to degas the sample to remove any dissolved air, which can form bubbles at low temperatures and interfere with the measurement.

5.3. Measurement Procedure

  • Bath Temperature Stabilization: Set the low-temperature viscosity bath to the desired measurement temperature. Allow sufficient time for the bath to stabilize. The temperature should be maintained with a stability of at least ±0.05°C.[2]

  • Viscometer Charging: Introduce the prepared sample into the viscometer in the manner prescribed for the specific type of viscometer being used.

  • Thermal Equilibration: Suspend the charged viscometer vertically in the low-temperature bath. Ensure the viscometer is immersed to the depth specified in its instructions. Allow the viscometer and sample to thermally equilibrate for at least 30 minutes.[2]

  • Flow Time Measurement: After equilibration, induce the flow of the sample through the capillary.

  • Timing: Using a calibrated stopwatch, accurately measure the time it takes for the meniscus of the sample to pass between the two designated timing marks on the viscometer.

  • Repeat Measurements: Perform at least two consecutive measurements of the flow time. The two measurements should agree within the specified determinability for the product.[22] If they do not, the viscometer should be cleaned and the measurement repeated.

5.4. Post-Measurement

  • Viscometer Cleaning: Immediately after use, clean the viscometer as described in step 5.1.2 to prevent the sample from hardening or depositing in the capillary.

Data Analysis and Calculations

The kinematic viscosity is calculated from the measured efflux time and the viscometer's calibration constant.

6.1. Calculation of Kinematic Viscosity

The kinematic viscosity (ν), in square millimeters per second (mm²/s), is calculated using the following equation:

ν = C × t

Where:

  • C is the calibration constant of the viscometer in mm²/s².

  • t is the average flow time in seconds.

6.2. Calculation of Dynamic Viscosity

If the density (ρ) of 4,4-di(propan-2-yl)heptane is known at the measurement temperature, the dynamic viscosity (η), in millipascal-seconds (mPa·s), can be calculated as follows:

η = ν × ρ

Where:

  • ν is the kinematic viscosity in mm²/s.

  • ρ is the density in g/cm³ at the test temperature.

6.3. Uncertainty Analysis

A thorough uncertainty analysis is crucial for establishing the trustworthiness of the results. Key sources of uncertainty include:

  • The uncertainty of the viscometer calibration constant.[23][24]

  • The uncertainty in the measurement of the efflux time.

  • The uncertainty in the temperature of the viscosity bath.

  • The repeatability of the measurements.

The combined standard uncertainty should be calculated, followed by the expanded uncertainty, typically at a 95% confidence level.[24][25][26]

Hypothetical Data Presentation

Temperature (°C) Average Efflux Time (s) Kinematic Viscosity (mm²/s) Expanded Uncertainty (mm²/s)
0350.27.004± 0.014
-10525.810.516± 0.021
-20815.316.306± 0.033
-301304.526.090± 0.052
-402152.443.048± 0.086

Note: These are illustrative values. Actual measurements must be performed to determine the true kinematic viscosity.

Conclusion

This application note provides a robust framework for the precise and accurate measurement of the kinematic viscosity of 4,4-di(propan-2-yl)heptane at low temperatures. By adhering to the principles outlined in international standards such as ASTM D445 and ISO 3104, and by understanding the scientific rationale behind each step, researchers can generate high-quality, reliable data.[1][5] This information is invaluable for professionals in drug development and other scientific fields where the physical properties of materials at sub-ambient temperatures are of paramount importance.

References

  • ASTM D445-23, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2023,

  • eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • Tamson Instruments. (n.d.). ASTM D445 Kinematic Viscosity Analyses. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course. Retrieved from [Link]

  • Normalab. (n.d.). ISO 3104. Retrieved from [Link]

  • International Organization for Standardization. (1994). ISO 3104:1994 Petroleum products — Transparent and opaque liquids — Determination of kinematic viscosity and calculation of dynamic viscosity. Retrieved from [Link]

  • Eurolab. (n.d.). ISO 3104 Kinematic Viscosity Lubricant Test. Retrieved from [Link]

  • lr-test. (2023, August 15). ISO 3104-2020: Methods of test for petroleum and its products - Petroleum products - Transparent and opaque liquids - Determination of kinematic viscosity. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of uncertainty in viscosity measurements by capillary master viscometers. Retrieved from [Link]

  • Scribd. (n.d.). Viscosity Uncertainty Estimation Detailed. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Oil Viscosity - How It's Measured and Reported. Retrieved from [Link]

  • International Journal of Modeling and Optimization. (n.d.). Evaluation of Systematic Error and Uncertainty of Viscosity Measurements of Mixtures of Monoethanol Amine and Water in Coaxial Cylinder. Retrieved from [Link]

  • passmyexams.co.uk. (n.d.). The trends in the physical properties of the alkanes. Retrieved from [Link]

  • Scribd. (2025, August 11). Viscosity Changes in Alkane Lengths. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Prediction of viscosity of branched alkanes using gene expression programing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One parameter Viscosity-Temperature Correlation for Homologous n-Alkanes Series from CH4 to C20H42. Retrieved from [Link]

  • World Scientific. (n.d.). Uncertainty evaluation in rheology measurements. Retrieved from [Link]

  • SPT Instrument. (n.d.). Low Temperature Viscosity Standards. Retrieved from [Link]

  • NIST. (n.d.). The accuracy of measurements of viscosity of liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity and Diffusion Constants Calculation of n-Alkanes by Molecular Dynamics Simulations. Retrieved from [Link]

  • Martests Instrument. (n.d.). How Does Viscosity Change with Temperature?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Viscosity of Selected Liquid n-Alkanes. Retrieved from [Link]

  • Kovalent. (n.d.). KV-2 Low Temperature Viscometer Bath. Retrieved from [Link]

  • Zematra B.V. (n.d.). Low temperature viscosity bath. Retrieved from [Link]

  • Labplant UK. (n.d.). Low Temperature KV Bath. Retrieved from [Link]

  • Stanhope-Seta. (n.d.). KV-2 Low Temperature Viscometer Bath 94710-4. Retrieved from [Link]

  • Scavini. (n.d.). LOW-TEMPERATURE BATH FOR VISCOSITY DETERMINATION ASTM D 445 – IP 71 – ISO 3104. Retrieved from [Link]

  • ACS Publications. (2018, June 15). Viscosity and Surface Tension of Branched Alkanes 2-Methylnonane and 4-Methylnonane. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Xylem Analytics. (2025, March 19). Life span of the calibration of glass capillary viscometers. Retrieved from [Link]

  • Hindustan Scale Company. (2025, December 31). How Temperature Affects Viscosity and Viscometer Readings. Retrieved from [Link]

  • MDPI. (2023, September 26). Detailed Analysis of the Effects of Viscosity Measurement Errors Caused by Heat Transfer during Continuous Viscosity Measurements under Various Temperature Changes and the Proposed Solution of a Non-Dimensional Parameter Called the Akpek Number. Retrieved from [Link]

  • Hinotek. (n.d.). How to Calibrate a Viscometer for Accurate, Repeatable Results. Retrieved from [Link]

  • ASTM International. (2022, August 15). Low-Temperature Viscosity of Automatic Transmission Fluids, Hydraulic Fluids, and Lubricants using a Rotational Viscometer. Retrieved from [Link]

  • ASTM International. (2009, November 15). Low-Temperature Viscosity of Lubricants Measured by Brookfield Viscometer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). RETRACTED ARTICLE: Prediction of viscosity of branched alkanes using gene expression programing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 9). Viscosity of branched vs. linear short alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of viscosity in small volumes of fluids by tuning fork oscillators. Retrieved from [Link]

  • OSTI.GOV. (1979, January 1). Basic calibration of master viscometers and viscosity oil standards. Retrieved from [Link]

  • Functional Products Inc. (n.d.). Viscometric and Low Temperature Behavior of Lubricants with Blended VI Improvers. Retrieved from [Link]

  • A&D Company, Limited. (n.d.). Viscosity Measurement Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Automatically Assessing Low-Temperature Low-Shear Viscometric Response of Engine Lubricants with Decreasing Temperature. Retrieved from [Link]

  • Cheméo. (n.d.). 4,4-Dipropylheptane (CAS 17312-72-0). Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Di(propan-2-yl)heptane. Retrieved from [Link]

Sources

determining flash point and autoignition temperature of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Thermal Analysis & Chemical Safety

Executive Summary & Chemical Profile

In advanced chemical synthesis, drug formulation, and the development of specialty lubricants, highly branched alkanes such as 4,4-di(propan-2-yl)heptane (also known by its IUPAC name or as a structural isomer of 4,4-dipropylheptane) are prized for their thermal stability, low volatility, and unique steric properties[1][2]. The presence of two isopropyl groups at the C4 position creates significant steric bulk, which reduces intermolecular van der Waals forces compared to linear analogs, subtly altering its vaporization kinetics and oxidation pathways.

To ensure safe handling, storage, and regulatory compliance (e.g., OSHA, DOT), it is critical to accurately determine the material's flammability limits. This application note details the field-proven, self-validating protocols for determining the Flash Point and Autoignition Temperature (AIT) of 4,4-di(propan-2-yl)heptane, explaining the mechanistic causality behind each experimental parameter.

Quantitative Data Summary
ParameterValue / Characteristic
Chemical Name 4,4-di(propan-2-yl)heptane
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
Physical State Colorless Liquid
Estimated Boiling Point ~222.6 °C (based on C13 analogs)[1]
Estimated Flash Point ~84.4 °C (Closed Cup)[1]
LogP (Predicted) 6.93[1]

Flash Point Determination via ASTM D93 (Pensky-Martens Closed Cup)

Mechanistic Rationale (Causality)

The flash point is the lowest temperature at which a liquid generates sufficient vapor to form an ignitable mixture with air. For 4,4-di(propan-2-yl)heptane, we utilize the ASTM D93 Pensky-Martens Closed Cup (Procedure A) method[3][4].

  • Why Closed Cup? Open-cup methods allow vapors to freely disperse, yielding artificially high flash points. The closed-cup apparatus traps the heavy, sterically hindered vapors of 4,4-di(propan-2-yl)heptane, simulating a sealed storage drum and providing a conservative, regulatory-preferred safety limit[4][5].

  • Stirring Dynamics: The sample is stirred at 90–120 rpm to maintain strict thermal homogeneity[6]. Without stirring, localized hot spots at the cup's base would prematurely vaporize the liquid, leading to false-positive flashes.

  • Stirring Suspension: Stirring must be suspended when the ignition source is applied. Continuing to stir would create mechanical turbulence, either dispersing the critical vapor-air mixture or physically extinguishing the incipient flame[6].

Self-Validating Quality Control

Before testing the unknown sample, the protocol must validate itself. The apparatus is calibrated using a Certified Reference Material (CRM) such as high-purity n-decane (known flash point ~52.8 °C)[6]. If the CRM result deviates from established statistical control limits, the run is automatically aborted, and the thermocouple/ignitor alignment is recalibrated. This ensures zero generation of false safety data.

Step-by-Step Protocol (Procedure A)
  • Sample Preparation: Cool the 4,4-di(propan-2-yl)heptane sample and the brass test cup to at least 18 °C below the expected flash point (cool to ≤ 60 °C)[6]. Causality: This prevents the loss of highly volatile microscopic fractions during transfer.

  • Apparatus Loading: Fill the brass cup exactly to the inscribed mark. Secure the lid equipped with the shutter, stirrer, and ignitor.

  • Heating: Apply heat to the cup at a strictly controlled rate of 5 to 6 °C per minute[7].

  • Stirring: Engage the stirrer at 90 to 120 rpm, directing the fluid flow downward[6].

  • Ignition Application: When the sample temperature reaches 23 °C below the expected flash point, begin applying the ignition source at every 1 °C temperature rise[7].

  • Detection: Suspend stirring, open the shutter, and lower the ignitor into the vapor space for exactly 1.5 seconds[6]. Record the temperature at the first distinct flash observed in the interior of the cup.

  • Correction: Adjust the recorded flash point for ambient barometric pressure variations using standard ASTM correction formulas.

ASTM_D93 N1 Initialize ASTM D93 (Procedure A) N2 System Validation: Run CRM (n-Decane) N1->N2 N3 Sample Prep: Cool to < 60°C N2->N3 N4 Heat Sample (5 - 6 °C/min) N3->N4 N5 Stir Downward (90 - 120 rpm) N4->N5 N6 Suspend Stirring & Apply Ignitor (1.5s) N5->N6 N7 Flash Detected? N6->N7 Every 1°C rise N7->N5 No N8 Record Flash Point Correct for Barometric Pressure N7->N8 Yes

Logical workflow for determining the flash point of liquid chemicals using ASTM D93.

Autoignition Temperature Determination via ASTM E659

Mechanistic Rationale (Causality)

The Autoignition Temperature (AIT) is the lowest temperature at which a substance spontaneously ignites in normal atmosphere without an external spark or flame[8][9]. For branched alkanes like 4,4-di(propan-2-yl)heptane, we utilize ASTM E659 [8][10].

  • Vessel Volume Dependency: AIT is not an intrinsic thermodynamic property; it is highly dependent on the vessel's volume and geometry[8]. ASTM E659 mandates a 500 mL borosilicate glass flask. Smaller vessels dissipate heat too rapidly (high surface-area-to-volume ratio), quenching the radical chain reactions of the pre-ignition phase and artificially raising the AIT.

  • Cool-Flame vs. Hot-Flame: Highly branched alkanes often form stable tertiary carbon radicals during oxidation. This can lead to a "cool-flame"—a faint, pale blue luminescence occurring below the true hot-flame AIT[10]. The protocol mandates observation in a dark room to capture this phenomenon, which is critical for comprehensive hazard profiling.

  • Volume Optimization: The stoichiometric ratio of fuel to air that yields the lowest ignition temperature is unknown a priori. Injecting too much fuel creates a rich mixture that acts as a thermal sink; too little creates a lean mixture unable to sustain propagation[9]. Therefore, iteratively varying the injection volume is mandatory.

Self-Validating Quality Control

Before testing, the thermal uniformity of the 500 mL flask is validated using a multipoint thermocouple array[9]. If the temperature gradient across the vertical profile of the flask exceeds 3%, the furnace insulation or heating elements must be adjusted. This ensures the injected vapor cloud experiences a uniform thermal environment, preventing localized cold spots from delaying autoignition.

Step-by-Step Protocol
  • Thermal Equilibration: Heat the 500 mL borosilicate flask within the furnace to an initial estimated test temperature (e.g., 250 °C). Allow the internal gas temperature to stabilize[11].

  • Sample Injection: Draw 100 µL of 4,4-di(propan-2-yl)heptane into a hypodermic syringe. Rapidly inject the liquid into the center of the flask[11].

  • Dark Room Observation: Immediately darken the room. Observe the interior of the flask for up to 10 minutes[10].

    • Hot-Flame: Evidenced by a sudden, bright flash and a sharp spike in the internal gas temperature[10].

    • Cool-Flame: Evidenced by a faint blue glow without a massive temperature spike[10].

  • Temperature Iteration:

    • If ignition occurs, purge the flask with clean air, lower the furnace temperature by 30 °C, and repeat the test[11].

    • If ignition does not occur, purge the flask and raise the temperature by 30 °C.

  • Volume Optimization: Once the threshold temperature is isolated, narrow the temperature intervals to 3 °C. Vary the sample injection volume (e.g., 50 µL, 150 µL) at this boundary to find the absolute minimum temperature that sustains autoignition[11].

  • Data Recording: Record the lowest AIT, the corresponding optimal sample volume, and the ignition delay time (time lag between injection and ignition)[10][11].

ASTM_E659 N1 Initialize ASTM E659 N2 System Validation: Thermocouple Array Mapping N1->N2 N3 Equilibrate Flask (e.g., 250°C) N2->N3 N4 Inject Sample (100 µL) N3->N4 N5 Observe in Dark (Max 10 mins) N4->N5 N6 Ignition Occurs? N5->N6 N7 Purge & Lower Temp by 30°C N6->N7 Yes (Hot Flame) N8 Purge & Raise Temp by 30°C N6->N8 No N9 Vary Volume to Find Minimum AIT N6->N9 At Threshold N7->N3 N8->N3 N10 Record Lowest AIT & Delay Time N9->N10

Iterative experimental workflow for determining autoignition temperature via ASTM E659.

Sources

Troubleshooting & Optimization

optimizing GC-MS retention parameters for resolving 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Resolving highly sterically hindered structural isomers like 4,4-di(propan-2-yl)heptane (a highly branched C13H28 alkane) from complex hydrocarbon matrices is one of the most challenging tasks in gas chromatography-mass spectrometry (GC-MS). Because branched alkanes yield nearly identical Electron Ionization (EI) mass spectra and share extremely similar boiling points, standard analytical methods often fail.

This guide provides field-proven, self-validating methodologies to troubleshoot co-elution, optimize retention parameters, and definitively identify your target analyte.

Diagnostic Workflow

G Start Co-elution of 4,4-di(propan-2-yl)heptane with other C13 isomers CheckCol Check Column Phase & Dimensions (Use 60m, 100% Dimethylpolysiloxane) Start->CheckCol TempProg Optimize Temperature Program (Shallow ramp: 1-2 °C/min) CheckCol->TempProg FlowRate Optimize Carrier Gas Velocity (He at 25-30 cm/s via Van Deemter) TempProg->FlowRate Validate Validate via Kovats Retention Index (RI) & EI Fragmentation FlowRate->Validate Fail Still Co-eluting? Validate->Fail Success Baseline Resolution Achieved Fail->Success No AltPhase Switch to Shape-Selective Phase (e.g., Carbowax or Cyclodextrin) Fail->AltPhase Yes AltPhase->TempProg Re-optimize

GC-MS optimization workflow for resolving co-eluting branched alkane isomers.

Frequently Asked Questions (FAQs)

Q: Why does 4,4-di(propan-2-yl)heptane persistently co-elute with other C12 and C13 branched alkanes on my standard 30m DB-5 column? A: This is a physical chemistry limitation, not an instrument failure. The bulky isopropyl groups at the 4-position of the heptane backbone severely reduce the molecule's surface area compared to linear n-tridecane. This reduction in surface area decreases intermolecular London dispersion forces, lowering its boiling point to match those of smaller or differently branched isomers. On a standard non-polar column (where separation is strictly vapor-pressure driven), these isomers will co-elute. To overcome this, you must increase the theoretical plate count ( N ) by utilizing a longer column (e.g., 60m) and optimizing the carrier gas linear velocity[1].

Q: How do I establish a self-validating system to confirm I have isolated the correct isomer? A: A self-validating system ensures that a false positive is mathematically improbable. Relying solely on EI-MS is insufficient because branched alkanes undergo extensive fragmentation (often losing the bulky isopropyl groups via alpha-cleavage) and rarely produce a stable molecular ion ( M+ ). You must couple the mass spectrum with the Kovats Retention Index (RI) [2]. By running an n-alkane standard mixture under identical linear temperature-programmed conditions, you interpolate the exact RI of your target peak. If the RI matches the literature value but the m/z 43 to m/z 57 fragment ratio deviates, the system automatically flags a co-elution[3].

Q: My peaks are tailing, which is destroying the baseline resolution required to separate these closely eluting isomers. How do I fix this? A: Peak tailing for non-polar alkanes is rarely a column chemistry issue (as they do not interact with active silanol sites). Instead, it typically stems from dead volume or improper GC-MS interface installation. Ensure the column is inserted into the mass spectrometer at the exact correct distance specified by the manufacturer. An improper installation distance or a leaking graphite/Vespel ferrule at the transfer line will disrupt the vacuum, introduce peak tailing, and severely decrease sensitivity[4].

Q: Should I increase my carrier gas flow rate to push the sterically hindered molecules through faster? A: No. Increasing flow rate arbitrarily will push you past the optimum of the Van Deemter curve. The efficiency of a GC column (measured by Height Equivalent to a Theoretical Plate, HETP) depends on the linear velocity of the carrier gas. If the velocity is too high, mass transfer between the stationary and mobile phases is incomplete, causing band broadening. For helium, maintain a linear velocity of 25–30 cm/s[1].

Quantitative Data Presentation

To resolve 4,4-di(propan-2-yl)heptane, your GC-MS parameters must be shifted from general "screening" settings to high-resolution "isomer-specific" settings.

GC-MS Parameter Optimization Matrix
ParameterStandard Screening SettingOptimized Setting for Branched AlkanesCausality / Rationale
Column Dimensions 30m × 0.25mm, 0.25µm60m × 0.25mm, 0.25µmDoubles theoretical plates ( N ), providing the necessary resolving power for isomers with Δ BP < 1 °C.
Stationary Phase 5% Phenyl (e.g., DB-5)100% DimethylpolysiloxaneStrictly boiling-point driven interactions; eliminates pi-pi interactions that can complicate pure alkane separations.
Carrier Gas Velocity 35+ cm/s (Helium)25–28 cm/s (Helium)Operates at the absolute minimum HETP on the Van Deemter curve, minimizing band broadening[1].
Injection Mode SplitlessSplit (1:50 to 1:100)Prevents column phase overloading. A narrow initial sample band is critical for baseline resolution of isomers.
Temperature Ramp 10–15 °C/min1–2 °C/min (in target zone)A shallow ramp maximizes the distribution constant differences ( Kc​ ) between closely related isomers.

Experimental Protocols

Protocol A: High-Resolution Temperature Gradient Optimization

To separate 4,4-di(propan-2-yl)heptane from its co-eluting isomers, you must employ a targeted "shallow ramp" methodology.

  • Scout Run: Inject your sample using a standard 10 °C/min ramp from 50 °C to 250 °C. Identify the exact elution temperature ( Te​ ) of the unresolved C13 isomer cluster.

  • Initial Hold: Set the initial oven temperature to 60 °C and hold for 1 minute to allow solvent focusing.

  • Rapid Ramp: Program a rapid temperature ramp (15 °C/min) to reach a temperature exactly 20 °C below your identified Te​ .

  • The Shallow Ramp (Critical Step): Reduce the ramp rate to 1.5 °C/min . Maintain this shallow trajectory through the critical elution zone (spanning Te​−20 °C to Te​+10 °C). This maximizes the time the analytes spend partitioning between the mobile and stationary phases.

  • Bake-Out: Once the target analytes have eluted, ramp at 20 °C/min to the column's maximum isothermal limit (e.g., 320 °C) and hold for 5 minutes to clear high-boiling matrix contaminants[4].

Protocol B: Self-Validating Identification via Kovats Retention Indices (RI)

Because linear temperature programming is used, true isothermal Kovats indices cannot be obtained. Instead, you must calculate interpolated RI values[3].

  • Standard Preparation: Prepare a standard mixture of continuous n-alkanes (e.g., C8 through C20) in hexane.

  • Data Acquisition: Inject the n-alkane standard using the exact optimized GC-MS method developed in Protocol A.

  • Bracket the Target: Record the retention times ( tR​ ) of the n-alkanes that immediately bracket your target analyte (for a C13 branched alkane, this will typically be n-dodecane ( C12​ ) and n-tridecane ( C13​ )).

  • Sample Injection: Inject the sample containing 4,4-di(propan-2-yl)heptane under identical conditions.

  • Mathematical Validation: Calculate the Retention Index using the linear temperature-programmed equation[2]:

    RI=100×[n+tR(N)​−tR(n)​tR(unknown)​−tR(n)​​]

    (Where n and N are the carbon numbers of the smaller and larger bracketing n-alkanes, respectively).

  • Cross-Verification: Compare the calculated RI against peer-reviewed literature databases. If the RI matches and the EI-MS shows characteristic branched fragmentation (heavy loss of m/z 43 corresponding to the isopropyl groups), the identification is validated.

References

  • [4] Title: Agilent GC-MS Maintenance: Restek's Quick Reference Guide Source: restek.com URL:

  • [1] Title: Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Alkanes Source: benchchem.com URL:

  • [3] Title: Elution Patterns From Capillary GC For Methyl-Branched Alkanes Source: unl.edu URL:

  • [2] Title: The Challenges of Changing Retention Times in GC–MS Source: spectroscopyonline.com URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the unique challenges posed by 4,4-di(propan-2-yl)heptane in chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant steric demands of this highly branched alkane. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your reactions.

Introduction: The Challenge of the Quaternary Center

4,4-di(propan-2-yl)heptane, also known as 4,4-diisopropylheptane, is a saturated hydrocarbon characterized by a central quaternary carbon atom substituted with two isopropyl groups and two propyl groups. This structure presents a formidable steric barrier, significantly impacting its reactivity. The bulky isopropyl groups effectively shield the core of the molecule, hindering the approach of reagents and influencing the stability of potential intermediates. This often leads to sluggish or failed reactions under standard conditions.

This support center will equip you with the knowledge to anticipate and overcome these steric challenges, enabling the successful incorporation of this and similar sterically encumbered motifs into your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with 4,4-di(propan-2-yl)heptane and similarly hindered substrates.

Q1: Why are my functionalization reactions with 4,4-di(propan-2-yl)heptane failing or showing extremely low yields?

A1: The primary reason for poor reactivity is the severe steric hindrance around the C-H bonds, particularly at the tertiary carbons of the isopropyl groups and the quaternary center.[1][2][3] Many standard reactions, especially those proceeding through an SN2-type transition state, are significantly slowed or completely inhibited because the bulky groups prevent the necessary orbital overlap for bond formation.[2][4][5] The molecule's structure effectively creates a "molecular shield" that reagents struggle to penetrate.

Q2: I am attempting a radical halogenation. Why am I getting a complex mixture of products with low selectivity?

A2: While radical reactions are generally less sensitive to steric hindrance than ionic reactions, the numerous secondary and primary C-H bonds in 4,4-di(propan-2-yl)heptane can all react, leading to a mixture of isomers.[1] Although tertiary C-H bonds are typically more reactive towards radical abstraction, the steric congestion around the tertiary carbons of the isopropyl groups can diminish this advantage, allowing for competitive reaction at less hindered, but also less reactive, secondary and primary sites.

Q3: Can I activate the C-H bonds of 4,4-di(propan-2-yl)heptane for C-C bond formation?

A3: Yes, but it requires specialized catalytic systems. Traditional methods are often ineffective. Transition metal-catalyzed C-H activation is a promising strategy.[6][7][8] These reactions often proceed through organometallic intermediates where the metal catalyst can overcome steric barriers that traditional reagents cannot. However, careful selection of the catalyst and ligands is crucial to achieve the desired reactivity and selectivity.[9][10]

Q4: Are there any general strategies to improve reaction outcomes with this substrate?

A4: Absolutely. Key strategies include:

  • Elevated Temperatures: Providing more thermal energy can help reacting molecules overcome the high activation barriers imposed by steric hindrance.[11]

  • Smaller Reagents: When possible, choose the smallest effective reagent to minimize steric clashes.

  • Advanced Catalysis: Employing catalysts specifically designed for C-H activation of alkanes can provide pathways that are less susceptible to steric effects.[9][12]

  • Microwave or Sonication: These techniques can provide localized energy to promote reactions that are difficult to achieve with conventional heating.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types involving 4,4-di(propan-2-yl)heptane.

Guide 1: Low Yield in Catalytic C-H Functionalization

Issue: You are attempting a C-H functionalization (e.g., borylation, oxidation) and observing low conversion of the starting material or the formation of undesired byproducts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivity or Decomposition 1. Catalyst Selection: Ensure your catalyst is suitable for activating sterically hindered alkane C-H bonds. Rhodium and Iridium-based catalysts are often effective.[9][12] 2. Ligand Modification: The steric and electronic properties of the ligands on the metal center are critical. Bulky ligands can sometimes enhance selectivity for less hindered positions, while in other cases, they may completely shut down reactivity. Experiment with a range of ligands (e.g., phosphines, N-heterocyclic carbenes). 3. Reaction Conditions: High temperatures may be necessary but can also lead to catalyst decomposition. Perform a temperature screen to find the optimal balance. Consider running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Poor Substrate-Catalyst Interaction 1. Solvent Choice: The solvent can influence the solubility of both the substrate and the catalyst, affecting their ability to interact. Screen non-polar aprotic solvents like heptane or cyclohexane, or weakly coordinating polar aprotic solvents.[13] 2. High Pressure: For gaseous reagents (e.g., CO in carbonylation), increasing the pressure can enhance their concentration in the reaction medium, driving the reaction forward.
Product Inhibition The functionalized product may be more reactive than the starting alkane, leading to over-functionalization or other side reactions. Monitor the reaction progress by GC-MS or NMR to identify the optimal reaction time to maximize the yield of the desired mono-functionalized product.
Experimental Workflow: Troubleshooting Catalyst Systems

G cluster_0 Initial Low Yield cluster_1 Catalyst Optimization cluster_2 Reaction Condition Optimization cluster_3 Outcome Low Yield Low Yield Screen Metal Precursors (Rh, Ir, Pd) Screen Metal Precursors (Rh, Ir, Pd) Low Yield->Screen Metal Precursors (Rh, Ir, Pd) Initial Approach Vary Ligand (Sterics & Electronics) Vary Ligand (Sterics & Electronics) Screen Metal Precursors (Rh, Ir, Pd)->Vary Ligand (Sterics & Electronics) Adjust Catalyst Loading Adjust Catalyst Loading Vary Ligand (Sterics & Electronics)->Adjust Catalyst Loading Temperature Screen (e.g., 80-150°C) Temperature Screen (e.g., 80-150°C) Adjust Catalyst Loading->Temperature Screen (e.g., 80-150°C) Solvent Screen (Non-polar vs. Polar Aprotic) Solvent Screen (Non-polar vs. Polar Aprotic) Temperature Screen (e.g., 80-150°C)->Solvent Screen (Non-polar vs. Polar Aprotic) Time Course Study Time Course Study Solvent Screen (Non-polar vs. Polar Aprotic)->Time Course Study Improved Yield Improved Yield Time Course Study->Improved Yield Identify Optimal Conditions Identify Optimal Conditions Improved Yield->Identify Optimal Conditions

Caption: Troubleshooting workflow for low-yield C-H functionalization.

Guide 2: Unsuccessful Nucleophilic Substitution on a Functionalized Derivative

Issue: You have successfully functionalized 4,4-di(propan-2-yl)heptane (e.g., to a halide) but subsequent nucleophilic substitution reactions are failing.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Extreme Steric Hindrance at the Reaction Center 1. Reaction Mechanism: If your substrate is a tertiary halide, an SN2 reaction is highly unlikely.[2][4][14] You must favor SN1 conditions. Use a polar protic solvent (e.g., ethanol, water) to stabilize the potential carbocation intermediate.[3][14] 2. Lewis Acid Catalysis: A Lewis acid can be used to assist in the departure of the leaving group, promoting the formation of the carbocation intermediate necessary for an SN1 reaction. 3. Nucleophile Choice: Use a small, potent nucleophile. If the nucleophile is also bulky, the reaction will be even more challenging.
Carbocation Rearrangement 1. Temperature Control: Carbocation rearrangements are often temperature-dependent. Running the reaction at lower temperatures may disfavor rearrangement pathways, though this will likely also slow the desired reaction.[1] 2. Non-coordinating Solvents: While promoting SN1, polar protic solvents can sometimes participate in rearrangements. Trialling less-coordinating but still polar solvents might offer a solution.
Elimination as a Major Side Reaction 1. Base Strength of Nucleophile: Many nucleophiles are also basic. The sterically hindered environment can make elimination (E1 or E2) a more favorable pathway than substitution. Use a non-basic nucleophile if possible. 2. Temperature: Lower temperatures generally favor substitution over elimination.
Decision Pathway: Substitution vs. Elimination

G cluster_0 Starting Point cluster_1 Key Considerations cluster_2 Predicted Outcome Functionalized Substrate Functionalized Substrate Is Nucleophile Bulky? Is Nucleophile Bulky? Functionalized Substrate->Is Nucleophile Bulky? Is Nucleophile Basic? Is Nucleophile Basic? Is Nucleophile Bulky?->Is Nucleophile Basic? No Elimination Favored Elimination Favored Is Nucleophile Bulky?->Elimination Favored Yes Reaction Temperature Reaction Temperature Is Nucleophile Basic?->Reaction Temperature No Is Nucleophile Basic?->Elimination Favored Yes Substitution Favored Substitution Favored Reaction Temperature->Substitution Favored Low Reaction Temperature->Elimination Favored High

Caption: Decision tree for predicting substitution vs. elimination.

Detailed Protocol: Rhodium-Catalyzed Borylation of 4,4-di(propan-2-yl)heptane

This protocol provides a starting point for the C-H borylation of sterically hindered alkanes, a key transformation for further functionalization.

Materials:

  • 4,4-di(propan-2-yl)heptane

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Rh(cod)OMe]₂ (methoxy(1,5-cyclooctadiene)iridium(I) dimer)

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous heptane (or other suitable alkane solvent)

  • Schlenk flask and manifold

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox, add [Rh(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 4,4-di(propan-2-yl)heptane (1.0 equivalent) and anhydrous heptane to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale: This rhodium-catalyzed system is effective for the borylation of primary C-H bonds.[9] The use of the dtbpy ligand helps to stabilize the active rhodium species and can influence the regioselectivity of the reaction. The borylated product is a versatile intermediate for subsequent cross-coupling reactions.

References

  • Cheméo. (n.d.). 4,4-Dipropylheptane (CAS 17312-72-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Fujiwara, Y., Jia, C., & Kitamura, T. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 34(11), 859–868. Retrieved from [Link]

  • Shimizu, Y. (n.d.). Chapter 18: Catalytic C-H Functionalization. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dipropylheptane. PubChem. Retrieved from [Link]

  • Goldman, A. S., et al. (2003). Alkane C−H Activation and Catalysis by an O-Donor Ligated Iridium Complex. Journal of the American Chemical Society, 125(47), 14358–14359. Retrieved from [Link]

  • Chen, H., & Hartwig, J. F. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 8(12), 7859–7875. Retrieved from [Link]

  • Jones, W. D. (n.d.). Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology, University of Rochester. Retrieved from [Link]

  • Sudalaimuthu, B., et al. (2017). Molecular structure of 4,4-Dipropyl Heptane. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Di(propan-2-yl)heptane. PubChem. Retrieved from [Link]

  • Wipf, P., et al. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Pérez, M., et al. (2024). Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

  • Chen, H., & Hartwig, J. F. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? Retrieved from [Link]

  • Khan Academy. (2013, November 26). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

Sources

improving fractional distillation purity of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex purification of 4,4-di(propan-2-yl)heptane (also known as 4,4-diisopropylheptane).

This highly branched C13H28 alkane presents unique thermodynamic challenges. With an estimated atmospheric boiling point of approximately 222.6°C[1], the steric hindrance around the C4 quaternary carbon makes the molecule highly susceptible to thermal cracking if exposed to prolonged high temperatures. Achieving >99% purity requires a rigorous, self-validating approach to vacuum fractional distillation, balancing theoretical plates, reflux ratios, and precise pressure control to separate close-boiling structural isomers without degrading the target compound.

I. Diagnostic Workflow: Distillation Optimization

Workflow Start Purity < 99%? Analyze GC-MS Impurity Profiling Start->Analyze Isomers Close-Boiling Isomers (ΔBP < 5°C) Analyze->Isomers Thermal Thermal Degradation (Cracking) Analyze->Thermal IncPlates Increase Theoretical Plates & Optimize Reflux Ratio Isomers->IncPlates IncVacuum Reduce Pressure (< 5 mmHg) Lower Reboiler Temp Thermal->IncVacuum Equilibrate Total Reflux Equilibration (2-4 Hours) IncPlates->Equilibrate IncVacuum->Equilibrate

Workflow for diagnosing and resolving fractional distillation purity issues.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing co-distillation of impurities despite using a fractionating column? A1: Co-distillation in heavily branched alkanes usually indicates the presence of close-boiling structural isomers (e.g., other C13H28 variations) and an insufficient number of theoretical plates in your column.

  • Causality: The separation capability of a column is dictated by the Height Equivalent to a Theoretical Plate (HETP). For mixtures with boiling point differences of less than 5°C, standard Vigreux columns are inadequate. You must introduce multiple vaporization-condensation cycles to enrich the vapor phase with the more volatile component[2].

  • Solution: Upgrade to a vacuum-jacketed column with high-efficiency structured packing (e.g., Sulzer wire mesh) to achieve 30–50 theoretical plates, which is necessary for resolving tight isomeric mixtures[3].

Q2: My 4,4-di(propan-2-yl)heptane is degrading in the reboiler. How do I prevent thermal cracking? A2: Highly branched alkanes undergo thermal isomerization or cracking when subjected to temperatures exceeding 200°C for extended periods.

  • Causality: Vacuum distillation lowers the ambient pressure below the vapor pressure of the liquid, allowing it to boil at a significantly lower temperature[2]. By reducing the system pressure to <5.0 mmHg, the boiling point drops drastically, preserving the structural integrity of the heat-sensitive molecule[4].

  • Solution: Ensure your vacuum system is capable of sustaining deep vacuum (<5 mmHg) and is completely leak-free. Oxygen ingress at elevated temperatures will cause oxidative degradation.

Q3: How do I determine the optimal reflux ratio (R) for this specific separation? A3: The reflux ratio is the ratio of condensate returned to the column versus the amount collected as distillate. For close-boiling isomers, operating at a high reflux ratio is critical.

  • Causality: Returning more liquid to the column increases the liquid-vapor contact time, maximizing mass transfer on each theoretical plate[5]. A higher reflux ratio generally leads to better separation, though it increases energy consumption and time[6].

  • Solution: Start with total reflux to establish the temperature gradient, then slowly decrease to an operating ratio of 10:1 or 20:1 during the main fraction collection.

Q4: Why does the head temperature fluctuate wildly during the main distillation phase? A4: Head temperature fluctuations indicate a loss of pseudo-equilibrium, often caused by distilling too fast or insufficient column insulation[7].

  • Causality: If the boil-up rate exceeds the column's capacity, "flooding" occurs, pushing unpurified liquid directly into the condenser. Conversely, if ambient air cools the column, the vapor condenses prematurely before reaching the thermometer bulb[7].

  • Solution: Always use a silvered, vacuum-jacketed column to maintain adiabatic conditions and strictly control the reboiler heating mantle to maintain a steady drip rate.

III. Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for the high-vacuum fractional distillation of 4,4-di(propan-2-yl)heptane.

Step 1: System Assembly & Integrity Testing

  • Assemble a silvered, vacuum-jacketed fractional distillation apparatus utilizing structured wire-mesh packing (Target: 30+ theoretical plates).

  • Validation Checkpoint: Pull a vacuum to <1.0 mmHg and isolate the pump. The pressure must not rise by more than 0.1 mmHg over 15 minutes. If it fails, reseal all ground-glass joints with high-vacuum grease.

Step 2: Feed Degassing

  • Charge the reboiler with crude 4,4-di(propan-2-yl)heptane. Add PTFE boiling chips or utilize magnetic stirring to prevent bumping.

  • Apply a moderate vacuum (50 mmHg) at room temperature for 30 minutes to remove dissolved gases and highly volatile residual solvents.

  • Validation Checkpoint: Degassing is complete when bubbling in the reboiler ceases entirely at room temperature.

Step 3: Total Reflux Equilibration

  • Lower the system pressure to 2.0 mmHg. Gradually increase the reboiler temperature until steady boiling is observed.

  • Set the reflux splitter to Total Reflux (100% return to the column).

  • Validation Checkpoint: Wait for the vapor to reach the column head. The head temperature must stabilize and remain constant (±0.2°C) for a minimum of 2 hours. This extended equilibration time is mandatory to establish the thermal gradient for close-boiling materials[8].

Step 4: Forecut (Light Ends) Removal

  • Adjust the reflux ratio to 10:1. Slowly collect the forecut (components boiling below the target temperature).

  • Validation Checkpoint: Monitor the head temperature continuously. The transition to the pure 4,4-di(propan-2-yl)heptane fraction is confirmed only when the head temperature hits a sharp, unwavering plateau.

Step 5: Main Fraction Collection

  • Maintain a strict reflux ratio between 10:1 and 20:1. Collect the main fraction.

  • Validation Checkpoint: Perform real-time GC-FID or GC-MS analysis on the first 2 mL collected. The purity must read >99.0%. If it reads lower, the column has not equilibrated; return the fraction to the reboiler, reset to total reflux, and repeat Step 3.

Step 6: Controlled Shutdown

  • Stop heating when the reboiler volume drops to 10%.

  • Validation Checkpoint: Never distill to dryness. Leaving a 10% heel prevents dry-boiling and the sudden thermal cracking of heavy residue. Backfill the system with inert Argon gas once cooled.

IV. Quantitative Data & Parameter Optimization

The following table summarizes the critical thermodynamic and operational parameters required to optimize the purity of 4,4-di(propan-2-yl)heptane.

ParameterAtmospheric Distillation (Not Recommended)High-Vacuum Distillation (Recommended)Causality / Impact
System Pressure 760 mmHg< 5.0 mmHgLowers boiling point, preventing thermal cracking[4].
Reboiler Temp > 230 °C80 – 100 °CPreserves the molecular integrity of sterically hindered branched alkanes.
Theoretical Plates 5 – 10 (Simple Vigreux)30 – 50 (Structured Packing)Essential for resolving structural isomers with ΔBP < 5°C[2].
Reflux Ratio (R) 1:1 to 2:110:1 to 20:1Maximizes liquid-vapor contact time for high-purity separation[5].
Equilibration Time < 30 mins2 – 4 hoursEstablishes a stable thermal gradient before fraction collection[8].

V. References

Sources

minimizing side product formation in the alkylation of 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Hydrocarbon Functionalization . As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tackling the late-stage functionalization of highly sterically hindered alkanes.

The target substrate, 4,4-di(propan-2-yl)heptane (also known as 4,4-diisopropylheptane), presents a formidable steric challenge. The central C4 quaternary carbon acts as a massive steric umbrella, shielding the adjacent secondary methylenes and the tertiary C-H bonds of the isopropyl groups. This unique topography severely restricts the trajectory of incoming electrophiles or radicals, making standard alkylation protocols highly susceptible to side reactions such as alkene oligomerization, carbocationic cracking, and radical homocoupling.

Below, you will find diagnostic FAQs, self-validating protocols, and mechanistic troubleshooting guides to help you suppress these side products and achieve high-yielding C-C bond formation.

Diagnostic FAQs: Understanding the Causality of Side Products

Q1: Why am I seeing extensive alkene oligomerization instead of the desired C-H alkylate when using solid acid catalysts? A1: This is a classic kinetic competition governed by steric hindrance. In traditional acid-catalyzed alkylation, the solid acid activates the alkene. However, because 4,4-di(propan-2-yl)heptane is too bulky to readily intercept the resulting intermediate, the activated alkene reacts with other alkene molecules instead. This acid-catalyzed oligomerization outpaces the desired cross-coupling and rapidly deactivates the catalyst[1].

Q2: I switched to a photoredox Minisci-type radical alkylation, but the reaction is occurring at the secondary methylene positions rather than the weaker tertiary C-H bonds. Why? A2: This is due to the extreme steric sensitivity of hydrogen-atom transfer (HAT) reagents. While tertiary C-H bonds have a lower Bond Dissociation Energy (BDE), the tertiary bonds on the isopropyl groups of your substrate are buried. Hypervalent iodine oxidants (e.g., PFBI-OH) and bulky photocatalysts cannot access them. Consequently, the reaction selectively targets the more sterically accessible, albeit stronger, penultimate secondary methylene C-H bonds[2].

Q3: My reaction mixture contains a complex profile of cracked, lower-molecular-weight alkanes. How do I stop this disproportionation? A3: You are observing β-scission. If a carbocation forms near the C4 center during acid catalysis, the extreme steric strain prevents the necessary nucleophilic attack by the alkene. To relieve this strain, the long-lived carbocation undergoes β-scission (cracking) into smaller, more stable fragments[3]. To suppress this, you must abandon classical carbocationic pathways and shift to radical-based Cross-Dehydrogenative Coupling (CDC)[4].

Quantitative Impact of Catalyst Systems on Side Product Profiles

To select the right methodology, compare how different catalytic environments influence the side-product distribution for 4,4-di(propan-2-yl)heptane.

Catalytic SystemPrimary Alkylating AgentMajor Side ProductYield of Desired AlkylateMechanistic Note
Standard Solid Acid (AlCl₃) Pure AlkeneOligomers (up to 45%)< 15%High steric bulk prevents alkane attack; alkene self-reacts[1].
Modified Acid (AlCl₃/HCl) Alkene + Alkyl Chloride (1:3)Cracking (10%)55%Alkyl chloride acts as a surrogate, artificially boosting the alkane:alkene ratio[1].
Photoredox (PFBI-OH / Ru) HeteroareneHomocoupling (12%)78%Reagent control forces high methylene regioselectivity[2].
Dual Catalysis (Cu / DTBP) Electron-Deficient AlkeneHomocoupling (< 5%)82%Polarity matching between nucleophilic alkane radical and electrophilic alkene suppresses dimerization[4].

Troubleshooting Workflows & Self-Validating Protocols

Workflow A: Suppressing Alkene Oligomerization in Acid Catalysis

Causality: Alkene oligomerization is an acid-catalyzed side reaction that dominates when the alkane:alkene ratio is functionally low due to the alkane's steric inertness. Solution: Substitute a portion of the alkene with its corresponding alkyl halide. This maintains a high effective alkane-to-alkene ratio, suppressing oligomerization and extending catalyst life[1].

Self-Validating Protocol:

  • Preparation: Charge a dry reactor with 4,4-di(propan-2-yl)heptane (excess) and a modified AlCl₃-type Friedel-Crafts catalyst.

  • Reagent Mixing: Prepare a liquid mixture of the target alkene and its corresponding alkyl chloride in a 1:3 molar ratio[1].

    • Validation Check: Analyze the mixture via GC-FID before addition. The absence of free HCl confirms the mixture is stable and ready for injection.

  • Controlled Addition: Add the mixture dropwise at 30°C under vigorous stirring.

    • Validation Check: Monitor the internal reaction temperature continuously. A sudden exotherm (ΔT > 5°C) indicates runaway alkene oligomerization. If observed, immediately reduce the addition rate and increase the alkyl chloride ratio.

  • Endpoint Verification: Sample the organic layer at 4 hours.

    • Validation Check: The protocol is successful if GC-MS shows >80% conversion of the alkylating agents without the formation of heavy, viscous tar (oligomers)[1].

Workflow B: Minimizing Homocoupling in Radical C-H Alkylation

Causality: In radical cross-dehydrogenative coupling, a high steady-state concentration of alkyl radicals leads to rapid dimerization (homocoupling) before the desired cross-coupling can occur. Solution: Employ a polarity-matching strategy using a Copper catalyst and di-tert-butyl peroxide (DTBP). This controls the radical generation rate and pairs the nucleophilic alkane radical exclusively with an electron-deficient coupling partner[4].

Self-Validating Protocol:

  • Degassing: Dissolve 4,4-di(propan-2-yl)heptane (10 equiv) and the electron-deficient alkene/arene in fluorobenzene. Sparge with Argon for 15 minutes.

    • Validation Check: Use an inline dissolved O₂ sensor; O₂ levels must read < 2 ppm. Excess oxygen will quench the radical intermediates and halt the reaction.

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%) and DTBP (2 equiv) as the oxidant[4].

    • Validation Check: The solution should exhibit a characteristic pale blue/green hue. A rapid shift to opaque brown prior to heating indicates premature catalyst decomposition or ligand oxidation; discard and restart.

  • Thermal Activation: Heat the sealed vessel to 80°C under continuous stirring for 12 hours.

    • Validation Check: Pull a 50 µL aliquot at 2 hours and analyze via GC-MS. The ratio of cross-coupled product to alkane dimer (homocoupling) should be > 20:1. If homocoupling exceeds 5%, lower the DTBP concentration in subsequent runs to reduce the steady-state radical pool[4].

Decision Logic: Side Product Minimization

G Start Identify Primary Side Product in 4,4-di(propan-2-yl)heptane Alkylation Oligomers Alkene Oligomers (Acid Catalysis) Start->Oligomers Cracking Cracking / β-Scission (Acid Catalysis) Start->Cracking Homocoupling Radical Homocoupling (Photoredox/CDC) Start->Homocoupling Sol1 Dope with Alkyl Halides (Maintains high alkane:alkene ratio) Oligomers->Sol1 Sol2 Switch to Radical Pathway (Avoids long-lived carbocations) Cracking->Sol2 Sol3 Apply Polarity Matching (e.g., Cu-catalysis + DTBP) Homocoupling->Sol3 Success Optimized Alkylation (High Regioselectivity, Low Byproducts) Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for identifying and resolving side-product formation in sterically hindered alkanes.

References

  • Alkylation of alkanes with mixtures of alkenes and alkyl halides. US Patent.
  • Copper-Catalyzed Direct C–H Alkylation of Polyfluoroarenes by Using Hydrocarbons as an Alkylating Source. Journal of the American Chemical Society. Available at:[Link]

  • Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity. ACS Catalysis. Available at:[Link]

  • Chemistry and Technology of Isobutane/Alkene Alkylation Catalyzed by Liquid and Solid Acids. ResearchGate. Available at:[Link]

Sources

optimizing solvent extraction methods for 4,4-di(propan-2-yl)heptane isolation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation & Extraction of 4,4-di(propan-2-yl)heptane

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the liquid-liquid extraction (LLE) of 4,4-di(propan-2-yl)heptane.

Because 4,4-di(propan-2-yl)heptane (C₁₃H₂₈) is a highly branched, sterically hindered aliphatic hydrocarbon with an extreme predicted partition coefficient (LogP ≈ 6.93) 1, its isolation from aqueous biological or synthetic matrices presents unique thermodynamic and kinetic challenges. This guide provides mechanistic troubleshooting, quantitative solvent selection data, and self-validating protocols to ensure high-yield, high-purity recovery.

I. Extraction Optimization Workflow

LLE_Workflow N1 Aqueous Sample Matrix Preparation N2 Add Non-Polar Solvent (Heptane/Hexane) N1->N2 N3 Gentle Swirling (Minimize Shear Force) N2->N3 N4 Phase Settling (Density Separation) N3->N4 N5 Emulsion Detected? N4->N5 N6 Add Saturated NaCl (Salting Out) N5->N6 Yes N7 Isolate Upper Organic Phase (Target Alkane) N5->N7 No N6->N4

Optimized liquid-liquid extraction workflow for highly lipophilic alkanes.

II. Frequently Asked Questions (Mechanistic Focus)

Q: Why is my recovery of 4,4-di(propan-2-yl)heptane so low when using standard ethyl acetate/water biphasic systems? A: The root cause is a thermodynamic mismatch between the solvent's dielectric constant and the analyte's lipophilicity. The LogP value of a target analyte dictates its partitioning behavior between organic and aqueous phases 2. Because 4,4-di(propan-2-yl)heptane is a pure hydrocarbon lacking any polar functional groups (LogP ~6.93), moderately polar solvents like ethyl acetate (Polarity Index 4.4) fail to provide a sufficient thermodynamic driving force to pull the sterically hindered alkane out of complex matrices. You must use a strictly non-polar solvent to maximize recovery.

Q: How do I select the optimal organic solvent for this specific alkane? A: Solvent selection must balance polarity, density differentials (to ensure rapid phase separation), and volatility. Because 4,4-di(propan-2-yl)heptane has a density of ~0.755 g/mL 1, it will partition into the upper organic layer when extracted from water using lighter aliphatic solvents.

Table 1: Solvent Selection Matrix for 4,4-di(propan-2-yl)heptane

Extraction SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Partitioning Suitability & Causality
n-Hexane 0.10.65969.0Optimal: Excellent non-polar match; easily removed via rotary evaporation.
n-Heptane 0.10.68498.0Optimal: Lower volatility reduces evaporative losses during extensive handling.
Ethyl Acetate 4.40.90277.1Suboptimal: High polarity leads to co-extraction of unwanted aqueous impurities.
Dichloromethane (DCM) 3.11.33039.6Poor: Forms the bottom layer; high propensity for stable emulsion formation with basic aqueous solutions 3.

III. Troubleshooting Guide: Phase Separation Issues

Issue 1: Persistent Emulsion Formation at the Phase Interface

  • Symptom: A cloudy, milky layer appears between the aqueous and organic phases, preventing clean isolation.

  • Causality: Emulsions occur when vigorous shaking introduces high shear forces, creating micro-droplets of solvent stabilized by surfactant-like impurities (e.g., proteins or residual detergents) present in the matrix 2.

  • Resolution:

    • Prevention: Gently swirl the separatory funnel rather than shaking it vigorously. This reduces agitation while maintaining enough surface area contact for the highly lipophilic alkane to partition 4.

    • Disruption (Salting Out): Add saturated brine (NaCl). This increases the ionic strength of the aqueous layer, decreasing the solubility of partially polar surfactant molecules and forcing them out of the interface, causing the droplets to coalesce 5.

    • Mechanical Filtration: If the emulsion persists, drain the emulsion layer and filter it through a glass wool plug or phase separation filter paper to mechanically break the micelles 4.

Issue 2: The Interface is Invisible ("Which layer is which?")

  • Symptom: Only one phase appears to be present, or the boundary cannot be seen.

  • Causality: This happens if the aqueous matrix contains a high volume of water-miscible solvents (like ethanol) that act as a bridge, dissolving both the water and the organic solvent into a single phase 3. Alternatively, the refractive indices of the two layers may be identical.

  • Resolution: Add a small volume of distilled water dropwise. Watch where the drops travel. If they assimilate into the bottom layer and increase its volume, the bottom layer is aqueous, and your target alkane is in the top layer 3. Pre-concentrate the reaction mixture to remove miscible alcohols before attempting LLE.

IV. Standard Operating Procedure (SOP): Self-Validating LLE Protocol

Objective: Isolate 4,4-di(propan-2-yl)heptane from a mixed aqueous matrix with >95% recovery.

  • Step 1: Matrix Preparation. Transfer the aqueous sample to a separatory funnel. Causality Check: Ensure the matrix is free of high concentrations of miscible alcohols (e.g., methanol) to prevent co-solvency.

  • Step 2: Solvent Addition. Add n-heptane in a 1:1 (v/v) ratio to the aqueous matrix.

  • Step 3: Agitation. Invert the separatory funnel and open the stopcock immediately to vent gas. Close the stopcock and gently swirl the funnel in a figure-eight motion for 2 minutes. Do not shake violently.

  • Step 4: Phase Separation. Mount the funnel on a ring stand and allow it to sit undisturbed for 10–15 minutes.

    • Validation Checkpoint: Inspect the interface. A successful partition will exhibit a sharp, distinct boundary (<2 mm thick) between the upper organic layer and lower aqueous layer. If the emulsion is greater than one-third the volume of the solvent layer, proceed to Step 5 5.

  • Step 5: Emulsion Disruption (If required). Add 5-10 mL of saturated NaCl solution (brine) directly to the funnel. Swirl gently and let sit for 5 minutes.

    • Validation Checkpoint: You should observe the salt dropping to the bottom as the droplets from the emulsion coalesce and the emulsion disappears into cleanly partitioned layers 5.

  • Step 6: Isolation. Drain the lower aqueous layer into a secondary flask. Collect the upper n-heptane layer (containing the 4,4-di(propan-2-yl)heptane) into a clean Erlenmeyer flask.

  • Step 7: Drying. Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase until the crystals flow freely (indicating all residual water is absorbed). Filter and concentrate via rotary evaporation.

V. References

  • Guidechem. "17312-72-0 4,4-DIPROPYLHEPTANE C13H28, Formula, NMR, Boiling Point, Density, Flash Point". Available at:

  • SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?". Available at:

  • University of York, Chemistry Teaching Labs. "Problems with extractions". Available at:

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". Available at:

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions". Available at:

Sources

Validation & Comparative

comparative thermal stability of 4,4-di(propan-2-yl)heptane vs linear tridecane

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Stability: 4,4-di(propan-2-yl)heptane vs. Linear Tridecane

Executive Summary

In the fields of high-performance lubricants, advanced aviation fuels, and materials engineering, the thermal stability of hydrocarbon base fluids is a critical performance metric. This guide provides an objective, data-driven comparison of two C13​H28​ isomers: linear tridecane and the highly branched 4,4-di(propan-2-yl)heptane . By examining the mechanistic causality behind their thermal degradation and providing field-proven experimental workflows, this guide demonstrates why linear alkanes exhibit vastly superior kinetic thermal stability compared to their highly sterically hindered isomers.

The Paradox of Alkane Stability: Thermodynamics vs. Kinetics

When comparing linear and branched alkanes, researchers must navigate a fundamental chemical paradox between thermodynamic and kinetic stability:

  • Thermodynamic Stability: Highly branched alkanes like 4,4-di(propan-2-yl)heptane possess a more negative heat of formation ( ΔHf​ ) than linear tridecane. This extra thermodynamic stability is driven by "protobranching" and stabilizing geminal σ→σ∗ delocalization (correlation effects)[1].

  • Kinetic Thermal Stability: Despite being thermodynamically favored, branched alkanes are significantly less stable kinetically under high-temperature thermal stress[2]. Kinetic stability governs a molecule's resistance to pyrolysis and homolytic bond cleavage. As the degree of branching increases—especially at quaternary centers—the kinetic half-life of the alkane drops precipitously[2].

Mechanistic Causality: Steric Hindrance & Bond Dissociation Energy

The stark difference in the thermal decomposition onset temperatures ( Td​ ) of these two isomers is rooted in their molecular architecture and resulting Bond Dissociation Energies (BDE).

Linear Tridecane (High Kinetic Stability) Linear tridecane features a uniform, unbranched chain of methylene groups. The C-C bonds are relatively homogenous, with secondary-secondary C-C BDEs hovering around 85–88 kcal/mol. Because homolytic cleavage of these bonds yields higher-energy primary and secondary radicals[3], the activation energy required to initiate thermal cracking is substantial. Consequently, linear tridecane resists thermal degradation until temperatures exceed 400 °C[4].

4,4-di(propan-2-yl)heptane (Low Kinetic Stability) This isomer contains a highly crowded quaternary carbon (C4) bonded to two secondary carbons (from the main heptane chain) and two tertiary carbons (from the isopropyl groups). This extreme structural crowding induces severe geminal repulsion (B-strain)[5]. To relieve this steric hindrance, the molecule readily undergoes homolytic cleavage at the C4 center. This process is thermodynamically accelerated because the cleavage yields highly resonance-stabilized tertiary radicals (e.g., the isopropyl radical)[3]. As a result, the weakest C-C BDE at the quaternary center drops below 75 kcal/mol[6], drastically reducing the molecule's kinetic thermal stability and initiating cracking at much lower temperatures (~320–350 °C).

ThermalMechanisms Tridecane Linear Tridecane (Minimal Steric Strain) Heat Thermal Stress (>400°C) Tridecane->Heat Branched 4,4-di(propan-2-yl)heptane (Severe B-Strain) Branched->Heat Homolytic1 Random C-C Cleavage (BDE ~85 kcal/mol) Heat->Homolytic1 High Activation Energy Homolytic2 Targeted C4 Cleavage (BDE <75 kcal/mol) Heat->Homolytic2 Low Activation Energy Radical1 Primary/Secondary Radicals (Higher Energy) Homolytic1->Radical1 Radical2 Tertiary Radicals (Resonance Stabilized) Homolytic2->Radical2 Result1 High Kinetic Stability (Slow Degradation) Radical1->Result1 Result2 Low Kinetic Stability (Rapid Cracking) Radical2->Result2

Fig 1. Divergent thermal degradation pathways driven by steric strain and BDE.

Quantitative Data Comparison

The following table summarizes the theoretical and empirical metrics distinguishing the thermal behavior of the two isomers.

PropertyLinear Tridecane4,4-di(propan-2-yl)heptane
Molecular Formula C13​H28​ C13​H28​
Structural Topology Unbranched (Linear)Highly Branched (Quaternary Center)
Thermodynamic Stability ( ΔHf​ ) Lower (Less negative)Higher (More negative)[1]
Kinetic Thermal Stability HighLow[2]
Weakest C-C BDE (kcal/mol) ~ 85 - 88< 75[6]
Primary Decomposition Radicals Primary & SecondaryTertiary[3]
Onset of Thermal Cracking ( Td​ ) > 400 °C~ 320 - 350 °C

Experimental Methodology: High-Pressure Thermal Stressing

To objectively validate the kinetic thermal stability of these alkanes, researchers utilize high-pressure ampoule reactors. This self-validating protocol is adapted from the National Institute of Standards and Technology (NIST) methodology used to test advanced aerospace fuels (e.g., RP-2)[4].

Causality of Experimental Design:

  • Why 34.5 MPa (5000 psi)? At 400 °C, C13​ alkanes exceed their atmospheric boiling points. High pressure ensures the samples remain in the liquid (or supercritical liquid-like) phase, preventing premature vaporization from skewing kinetic degradation rates[4].

  • Why Nitrogen Purging? Oxygen introduces oxidative degradation (peroxide formation) which occurs at much lower activation energies. Purging isolates the pure thermal homolytic cleavage mechanism.

Protocol Prep Sample Prep (Deoxygenation) Stress Ampoule Reactor (400°C, 34.5 MPa) Prep->Stress Seal in N2 Quench Thermal Quench (Ice Bath) Stress->Quench 1-4 hr Isothermal Analyze GC-MS / FID (Peak Integration) Quench->Analyze Extract Products Output Kinetic Data (Half-life & Yield) Analyze->Output Quantify

Fig 2. High-pressure thermal stressing and analytical quantification workflow.

Step-by-Step Protocol:
  • Sample Preparation & Deoxygenation:

    • Transfer 5.0 mL of neat linear tridecane and 4,4-di(propan-2-yl)heptane into separate 316 stainless steel ampoule reactors.

    • Sparge the samples with ultra-high purity Nitrogen ( N2​ ) for 15 minutes to remove dissolved oxygen.

    • Add a known concentration of an internal standard (e.g., 1,3,5-tri-tert-butylbenzene) that is thermally stable under these conditions to allow for precise mass balance calculations.

  • High-Pressure Thermal Stressing:

    • Pressurize the ampoules to 34.5 MPa (approx. 5000 psi) using N2​ [4].

    • Submerge the sealed ampoules in a fluidized sand bath pre-heated to 400 °C (673 K).

    • Maintain isothermal conditions for specific time intervals (e.g., 1, 2, 3, and 4 hours) to establish a kinetic degradation curve[4].

  • Thermal Quenching:

    • Remove the ampoules and immediately submerge them in an ice-water bath to instantly halt radical propagation and thermal cracking reactions.

  • GC-MS/FID Quantification:

    • Extract the stressed fluids and analyze via Gas Chromatography coupled with Mass Spectrometry and a Flame Ionization Detector (GC-MS/FID).

    • Integrate the suite of chromatographic peaks corresponding to light decomposition products (e.g., methane, ethane, propylene, and isobutane)[4].

    • Calculate the kinetic half-life by plotting the disappearance of the parent C13​H28​ peak against stress time.

Conclusion

While 4,4-di(propan-2-yl)heptane benefits from thermodynamic stabilization via protobranching, its severe steric hindrance at the quaternary carbon creates a kinetic vulnerability. The relief of B-strain through homolytic cleavage yields highly stable tertiary radicals, drastically lowering its C-C bond dissociation energy. For applications requiring extreme thermal resistance (such as aerospace lubricants or high-temperature heat transfer fluids), linear tridecane is the objectively superior choice due to its high kinetic barrier to thermal decomposition.

Sources

Validating DFT Theoretical Calculations for Highly Branched Alkane Conformers: A Guide to 4,4-Di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives drug design and materials science, accurately predicting the three-dimensional structures of highly flexible, sterically crowded molecules remains a formidable challenge. 4,4-di(propan-2-yl)heptane (commonly referred to as 4,4-diisopropylheptane) serves as an extreme stress test for Density Functional Theory (DFT). Featuring a quaternary carbon center flanked by two propyl and two isopropyl groups, this molecule is dominated by severe steric clash, gauche interactions, and complex London dispersion forces[1].

This guide provides an authoritative, objective comparison of computational methods for resolving the conformer space of highly branched alkanes, paired with the experimental workflows required to validate them.

The Conformational Challenge of Quaternary Centers

In highly branched alkanes, standard intuition regarding steric repulsion often fails. While one might expect bulky groups to simply push away from each other, the dense packing of alkyl chains creates a regime where attractive London dispersion forces become a stabilizing factor[1].

For tetraalkylmethane derivatives like 4,4-di(propan-2-yl)heptane, conformational control extends to next-to-adjacent bonds. Experimental gas-phase electron diffraction (GED) and computational studies reveal that these molecules are essentially restricted to highly specific low-energy conformations—typically exhibiting D2d​ and S4​ symmetries[2]. There are substantial energy barriers to the interconversion of these conformers, making this molecule an ideal candidate for validating the accuracy of modern DFT functionals[2].

Comparative Analysis of Computational Methods

Not all DFT functionals are equipped to handle the medium-range electron correlation inherent to branched alkanes. Standard hybrid functionals often overestimate steric repulsion, leading to artificially elongated C-C bonds and incorrect conformer ordering. To achieve chemical accuracy (< 0.1 kcal/mol), dispersion corrections or advanced wave-function theories are mandatory[3].

Table 1: Performance Comparison of Computational Methods for Alkane Conformers
Method / FunctionalDispersion CorrectionMean Abs. Error (kcal/mol)*Computational CostRecommendation for Quaternary Centers
B3LYP None~1.85LowUnreliable: Fails to capture attractive dispersion forces.
B3LYP-D3(BJ) Grimme D3(BJ)~0.52Low⚠️ Acceptable: Good for initial geometry optimizations.
M06-2X Implicit~0.38MediumGood: Reliable for relative energies and thermochemistry.
ω B97X-D Empirical~0.31MediumHighly Recommended: Excellent for conformer ranking.
DLPNO-CCSD(T) Ab Initio (WFT)< 0.10Very High🏆 Gold Standard: Use for final single-point energy validation.

*Errors estimated based on the ACONFL benchmark set for flexible alkane chains[3].

End-to-End Validation Workflow

To establish a self-validating system, computational predictions must be directly anchored to experimental observables. The following diagram illustrates the logical relationship between in silico conformer generation and experimental spectral matching.

G A Input Structure 4,4-di(propan-2-yl)heptane B Stochastic Conformer Search (CREST / xTB) A->B C Energy Filtering (ΔE < 5 kcal/mol) B->C D DFT Geometry Optimization (wB97X-D / def2-SVP) C->D E High-Level Single Point Energy (DLPNO-CCSD(T)) D->E F Property Calculation (GIAO-NMR Shielding Tensors) D->F H Conformer Population & Spectral Matching E->H F->H G Experimental Validation (Low-Temp 13C-NMR) G->H

Figure 1: End-to-end computational and experimental workflow for validating DFT conformer ensembles.

Step-by-Step Methodologies

Methodology 1: Computational Protocol for Conformer Evaluation

This protocol ensures that the vast potential energy surface of 4,4-di(propan-2-yl)heptane is thoroughly sampled and accurately quantified.

  • Stochastic Conformational Search:

    • Action: Run a metadynamics-based conformational search using CREST with the GFN2-xTB semi-empirical method[1].

    • Causality: Exploring the conformational space of a highly flexible alkane using raw DFT is computationally prohibitive. GFN2-xTB provides a rapid, exhaustive initial screening to locate all potential minima within a 5-6 kcal/mol energy window[1].

  • Density Functional Optimization:

    • Action: Re-optimize the filtered conformers using a dispersion-corrected functional (e.g., ω B97X-D or B3LYP-D3) with a def2-TZVP basis set and tight SCF convergence criteria[3].

    • Causality: Standard optimization grids can result in imaginary frequencies for "flat" potential energy surfaces. Tight convergence ensures the geometry settles into true local minima, while dispersion corrections prevent the artificial unfolding of the compact D2d​ and S4​ structures.

  • High-Accuracy Single-Point Energy (SPE) Calculations:

    • Action: Perform SPE calculations on the optimized geometries using DLPNO-CCSD(T)/CBS (Domain-Based Local Pair Natural Orbital Coupled Cluster)[3].

    • Causality: DFT often struggles with the exact energetic ordering of closely related conformers. DLPNO-CCSD(T) provides near gold-standard wave-function accuracy at a fraction of the traditional computational cost, yielding highly accurate relative energies for calculating Boltzmann populations[3].

  • Spectroscopic Property Calculation:

    • Action: Calculate the isotropic magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.

    • Causality: Shielding tensors allow for the direct simulation of theoretical 13 C-NMR chemical shifts, which act as the bridge to experimental validation.

Methodology 2: Experimental Validation via Low-Temperature NMR

Validating the calculated Boltzmann distribution requires isolating the conformers experimentally.

  • Cryogenic Sample Preparation:

    • Action: Dissolve 4,4-di(propan-2-yl)heptane in a cryogenic solvent mixture (e.g., CD2​Cl2​/CS2​ or Freon-114/Freon-21) in a sealed NMR tube.

    • Causality: At room temperature, the thermal energy ( kB​T ) easily overcomes the rotational barriers of the C-C bonds, resulting in a single, time-averaged NMR spectrum. Cryogenic solvents remain liquid down to ~120 K, allowing the sample to be supercooled.

  • Variable-Temperature (VT) NMR Acquisition:

    • Action: Acquire 13 C-NMR spectra iteratively, lowering the temperature from 298 K to 130 K. Monitor the decoalescence of the carbon signals.

    • Causality: 13 C-NMR is chosen over 1H -NMR because the wider chemical shift dispersion prevents peak overlap. As the temperature drops below the interconversion barrier, the exchange rate slows below the NMR timescale, "freezing" the molecule into its distinct D2d​ and S4​ conformers[2].

  • Spectral Deconvolution and Boltzmann Matching:

    • Action: Integrate the distinct peaks of the frozen conformers at the lowest temperature and compare the experimental ratios to the DFT-predicted Boltzmann populations.

    • Causality: A high correlation between the experimental peak integrations and the DLPNO-CCSD(T) calculated populations serves as definitive, self-validating proof that the chosen computational protocol accurately models the physical reality of the sterically hindered system.

References

  • Conformational Energy Benchmark for Longer n-Alkane Chains. The Journal of Physical Chemistry A.
  • Increasing Complexity in a Conformer Space Step-by-Step: Weighing London Dispersion against Cation−π Interactions. Journal of the American Chemical Society.
  • Molecular Structure of 3,3-Diethylpentane (Tetraethylmethane) in the Gas Phase As Determined by Electron Diffraction and ab Initio Calculations. The Journal of Organic Chemistry.

Sources

The Impact of Molecular Architecture on Autoignition: A Comparative Analysis of 4,4-di(propan-2-yl)heptane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Ignition Delay in Combustion

Ignition delay is the time lapse between the creation of a combustible mixture and the onset of combustion.[1] In internal combustion engines, this period is critical as it dictates the phasing of heat release relative to the piston's motion, thereby influencing thermal efficiency, power output, and the formation of pollutants such as nitrogen oxides (NOx).[2][3] The ignition delay is not a fixed property of a fuel but is a function of temperature, pressure, and the fuel/air equivalence ratio.[4][5]

The molecular structure of a hydrocarbon fuel plays a pivotal role in determining its ignition delay. Key structural features that influence autoignition chemistry include:

  • Chain Length: For n-alkanes, ignition delay generally decreases with increasing carbon chain length.[6][7]

  • Degree of Branching: Increased branching typically leads to longer ignition delay times, which is the basis for the octane rating of gasoline.[8][9]

  • Position of Branches: The location of alkyl branches along the main carbon chain can significantly impact the stability of the radical species formed during oxidation, thereby affecting reactivity.

This guide will delve into these structural effects, using experimental data from various branched alkanes to build a framework for understanding and predicting the ignition delay characteristics of the complex molecule, 4,4-di(propan-2-yl)heptane.

The Chemistry of Autoignition: Low-Temperature Chemistry and NTC Behavior

The autoignition of alkanes, particularly at temperatures relevant to compression ignition engines (approximately 600-1000 K), is governed by a complex set of reactions known as low-temperature chemistry (LTC).[10] A hallmark of LTC is the phenomenon of Negative Temperature Coefficient (NTC) behavior, where the ignition delay time paradoxically increases with a rise in temperature over a certain range.[11][12]

The key reaction pathways in LTC involve the formation of alkylperoxy radicals (ROO•) and hydroperoxyalkyl radicals (•QOOH), which can lead to chain-branching reactions that accelerate ignition. The NTC phenomenon arises from a competition between chain-branching and chain-propagating or chain-terminating pathways. As temperature increases within the NTC region, certain chain-propagating reactions become more favorable, effectively inhibiting the overall rate of ignition.[13] The presence and characteristics of the NTC region are highly dependent on the fuel's molecular structure.

Experimental Determination of Ignition Delay Times

Ignition delay times are typically measured using specialized experimental apparatus such as shock tubes and rapid compression machines (RCMs).[1][2][14]

  • Shock Tubes: These devices use a shock wave to rapidly heat and compress a test gas mixture, allowing for the measurement of ignition delay times at high temperatures and pressures.[4][7]

  • Rapid Compression Machines (RCMs): An RCM uses a piston to compress a fuel-air mixture, simulating the conditions in an engine cylinder and enabling the study of ignition phenomena at lower to intermediate temperatures.[3][15][16]

The data presented in this guide are derived from such experimental setups, providing a reliable basis for comparison.

Comparative Analysis of Ignition Delay Times of Branched Alkanes

While experimental data for 4,4-di(propan-2-yl)heptane is unavailable, we can infer its likely behavior by examining trends in structurally related branched alkanes.

Effect of Degree of Branching

Generally, a higher degree of branching leads to a longer ignition delay time. This is because the presence of tertiary and quaternary carbon atoms hinders the formation of the reactive hydroperoxyalkyl radicals that are crucial for low-temperature chain branching.

Table 1: Comparison of Ignition Delay Times for C8 Alkane Isomers

FuelStructureDegree of BranchingIgnition Delay Time (Relative)
n-octaneStraight ChainLowShortest
2-methylheptaneSingly BranchedModerateIntermediate
2,2,4-trimethylpentane (iso-octane)Highly BranchedHighLongest

Note: Relative ignition delay times are a general trend observed across various experimental conditions.[17][18]

Predicting the Behavior of 4,4-di(propan-2-yl)heptane

4,4-di(propan-2-yl)heptane is a C13 alkane with a highly branched and symmetric structure. Its IUPAC name is 3,3-diisopropyl-2-methylhexane.

Figure 1: Molecular Structure of 4,4-di(propan-2-yl)heptane.

Based on its structure, we can predict the following regarding its ignition delay time:

  • High Resistance to Autoignition: The presence of a quaternary carbon atom at the 4-position, bonded to two bulky isopropyl groups, will sterically hinder H-atom abstraction, a critical initial step in the oxidation process. This will significantly inhibit the low-temperature reaction pathways, leading to a very long ignition delay time.

  • Pronounced NTC Behavior: Highly branched alkanes often exhibit a more pronounced NTC region.[19][20] We can expect 4,4-di(propan-2-yl)heptane to show a significant increase in ignition delay with temperature in the NTC regime.

  • Comparison to Other Highly Branched Alkanes: Its ignition delay is expected to be considerably longer than that of less branched C13 isomers and likely even longer than highly branched alkanes with fewer carbon atoms, such as iso-octane. It would be expected to have a very high Research Octane Number (RON).

Experimental Protocols for Ignition Delay Measurement

For the benefit of researchers aiming to generate data for novel compounds like 4,4-di(propan-2-yl)heptane, a generalized protocol for ignition delay measurement in a rapid compression machine is outlined below.

G cluster_prep Mixture Preparation cluster_rcm RCM Experiment cluster_analysis Data Analysis Prep_Fuel Measure Fuel Vapor Pressure Prep_Mixture Prepare Fuel/Air/Diluent Mixture in a Heated Tank RCM_Fill Evacuate and Fill RCM with Test Mixture Prep_Mixture->RCM_Fill RCM_Compress Rapidly Compress Mixture to Target P and T RCM_Fill->RCM_Compress RCM_Data Record Pressure Trace vs. Time RCM_Compress->RCM_Data Analysis_IDT Determine Ignition Delay from Pressure Rise RCM_Data->Analysis_IDT Analysis_Conditions Calculate Compressed Temperature and Pressure RCM_Data->Analysis_Conditions

Figure 2: Workflow for Ignition Delay Measurement using a Rapid Compression Machine.

Step-by-Step Methodology:

  • Fuel Preparation: The fuel of interest is degassed to remove dissolved air.

  • Mixture Preparation: A fuel-air-diluent mixture of a precise equivalence ratio is prepared in a heated, stirred tank to ensure homogeneity. The partial pressures of each component are carefully controlled.

  • RCM Preparation: The reaction chamber of the RCM is heated to a desired initial temperature and evacuated to a high vacuum.

  • Mixture Introduction: The prepared gas mixture is introduced into the RCM reaction chamber.

  • Compression: The piston is rapidly driven to compress the mixture to a target pressure and temperature at the end of compression.

  • Data Acquisition: A high-speed pressure transducer records the pressure inside the chamber as a function of time.

  • Ignition Delay Determination: The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise, indicating the onset of rapid combustion.

Conclusion

The molecular architecture of alkanes is a dominant factor in determining their autoignition characteristics. While direct experimental data for 4,4-di(propan-2-yl)heptane remains elusive, a thorough analysis of structure-activity relationships in other branched alkanes provides a strong basis for predicting its behavior. Due to its highly branched and sterically hindered structure, 4,4-di(propan-2-yl)heptane is expected to exhibit a very long ignition delay time and a pronounced NTC region, making it a highly knock-resistant compound. The generation of experimental data for this and other complex branched alkanes would be invaluable for the continued development and validation of predictive combustion models.

References

  • A Novel Group-based Correlation for the Ignition Delay Time of Paraffinic-type Fuels. (n.d.). Vertex AI Search.
  • Ignition Delay Time Measurements of Normal Alkanes and Simple Oxygenates | Request PDF. (2025, August 6).
  • Comparative Study on Ignition Delay Times of C1−C4 Alkanes. (n.d.).
  • A Shock Tube Study of the Ignition of n-Heptane, n-Decane, n-Dodecane, and n-Tetradecane at Elevated Pressures. (2009, March 25).
  • High Temperature Chemical Kinetic Combustion Modeling of Lightly Methyl
  • Experimental Study of the Ignition Delay for Ethanol-Powered in a Rapid Compression Machine. (2014, September 30). SAE Mobilus.
  • Automatic generation of compact kinetic models for large alkane oxidation. (2025, July 19). Vertex AI Search.
  • Comparative Study on Ignition Delay Times of C1–C4 Alkanes. (2013, May 16). Energy & Fuels.
  • Shock-tube investigation of comparative ignition delay times for C1-C5 alkanes. (n.d.). Scilit.
  • Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane. (n.d.).
  • Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temper
  • Low-Temperature Activation of Branched Octane Isomers over Lanthanum-Exchanged Zeolite X Catalysts. (2006, December 8). The Journal of Physical Chemistry C.
  • Rapid Compression Machine Ignition Delay Time Measurements under Near-Constant Pressure Conditions. (2020, August 24). Energy & Fuels.
  • Understanding how chemical structure affects ignition-delay-time φ-sensitivity. (2020, October 1). OSTI.
  • Compact Combustion Mechanisms of Typical n-Alkanes Developed by the Minimized Reaction Network Method. (n.d.). PMC.
  • Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. (n.d.). PMC.
  • Comprehensive chemical kinetic modeling of the oxidation of C8 and larger n-alkanes and 2-methylalkanes. (2011, March 16). OSTI.GOV.
  • Autoignition experiments and kinetic modeling of selected highly-branched C8–C16 iso-alkanes for surrogate fuel applications. (2020, March 26).
  • Simulation of a rapid compression machine for evaluation of ignition chemistry and soot formation using gasoline/ethanol blends. (n.d.). Frontiers.
  • Rapid Compression Machine Ignition Delay Time Measurements under Near-Constant Pressure Conditions. (2020, August 31). Figshare.
  • Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane. (2020, April 1). OSTI.GOV.
  • Study on Chemical Kinetics Mechanism of Ignition Characteristics of Dimethyl Ether Blended with Small Molecular Alkanes. (2022, June 24). MDPI.
  • Ignition Study in Rapid Compression Machine. (n.d.). DSpace@MIT.
  • Ignition Delay Times and Chemical Kinetic Model Validation for Hydrogen and Ammonia Blending With Natural Gas at Gas Turbine Relevant Conditions. (2024, January 4). ASME Digital Collection.
  • Asymptotic Analysis of Premixed N-alkane Cool Flame Propag
  • First-stage ignition delay in the negative temperature coefficient behavior: Experiment and simulation. (2016, March 2).
  • CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. (n.d.). Chemistry LibreTexts.
  • Why do branched alkanes have lower boiling points than straight-chain isomers ?. (2025, October 1).
  • Effects of n-Heptane/Methane Blended Fuel on Ignition Delay Time in Pre-Mixed Compressed Combustion. (n.d.). IDEAS/RePEc.
  • Low-temperature chemistry. (n.d.). Hanson Research Group - Stanford University.
  • Ignition Delay and Reaction Time Measurements of Hydrogen–Air Mixtures at High Temper
  • Effects of n-Heptane/Methane Blended Fuel on Ignition Delay Time in Pre-Mixed Compressed Combustion. (2022, June 1). MDPI.
  • Measurement of Spray Chamber Ignition Delay and Cetane Numbers for Aviation Turbine Fuels. (2025, May 26).

Sources

A Comparative Guide to the Combustion Kinetics of Highly Branched Alkanes: Insights for 4,4-di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of benchmark studies in hydrocarbon combustion kinetics, with a focus on highly branched alkanes. While direct and extensive research on 4,4-di(propan-2-yl)heptane is limited, this document synthesizes findings from structurally similar and representative molecules to offer valuable insights for researchers, scientists, and professionals in drug development and related fields who may be working with such complex hydrocarbons. By examining the combustion behavior of well-studied highly branched alkanes, we can infer and understand the potential kinetic pathways and characteristics of 4,4-di(propan-2-yl)heptane.

The Significance of Highly Branched Alkanes in Combustion

Highly branched iso-alkanes are a critical class of hydrocarbons present in both conventional petroleum-derived fuels and alternative renewable fuels.[1] Their molecular structure significantly influences combustion properties such as ignition delay, flame speed, and pollutant formation. Understanding the combustion kinetics of these molecules is paramount for developing high-fidelity chemical kinetic models. These models are essential tools for designing more efficient and cleaner internal combustion engines and for the development of surrogate fuel mixtures that accurately mimic the behavior of real-world fuels.[2][3][4]

The degree of branching in an alkane's structure has a profound impact on its reactivity. Generally, increased branching leads to a higher research octane number (RON), indicating greater resistance to autoignition or "knocking" in spark-ignition engines. This is attributed to the formation of more stable radicals during the initial stages of oxidation. A detailed examination of various isomers of heptane has shown a clear trend where fuels with longer ignition delay times correspond to higher octane numbers.

Experimental Methodologies for Probing Combustion Kinetics

To accurately characterize the combustion behavior of highly branched alkanes, a suite of experimental techniques are employed. Each of these methods provides unique insights into different aspects of the combustion process.

Shock Tubes and Rapid Compression Machines

Shock tubes and rapid compression machines (RCMs) are the primary tools for measuring ignition delay times (IDTs) over a wide range of temperatures and pressures relevant to engine conditions.[5][6]

  • Shock Tubes: In a shock tube, a high-pressure driver gas is suddenly released, generating a shock wave that travels through the test gas mixture, rapidly heating and compressing it. The time between the passage of the shock wave and the onset of ignition is measured.

  • Rapid Compression Machines: An RCM uses a piston to rapidly compress a fuel-air mixture. This method allows for the study of autoignition phenomena at lower temperatures, which are particularly important for understanding the negative temperature coefficient (NTC) behavior characteristic of many alkanes.[1]

Experimental Workflow: Ignition Delay Time Measurement

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis fuel Fuel mixer Gas Manifold/Mixer fuel->mixer oxidizer Oxidizer (Air/O2) oxidizer->mixer diluent Diluent (N2/Ar) diluent->mixer exp_device Shock Tube or RCM mixer->exp_device pressure Pressure Transducer exp_device->pressure light Photomultiplier Tube (light emission) exp_device->light trigger Shock Wave / Piston Compression trigger->exp_device analysis Determine Ignition Delay Time (e.g., max dP/dt) pressure->analysis light->analysis

Caption: Workflow for ignition delay time measurement.

Jet-Stirred and Flow Reactors

Jet-stirred reactors (JSRs) and flow reactors are used to study the evolution of chemical species during combustion at relatively constant temperatures and pressures. In a JSR, reactants are continuously fed into a well-mixed reactor, and the concentrations of reactants, intermediates, and products are measured at the outlet. This provides crucial data for validating the elementary reactions in a chemical kinetic model.

Comparative Analysis of Experimental Data

FuelTemperature (K)Pressure (bar)Equivalence Ratio (Φ)Ignition Delay Time (ms)Experimental Method
Iso-octane600-90015-300.7-2.0Varies with T & PRCM[1]
Iso-dodecane600-90015-300.7-2.0Varies with T & PRCM[1]
n-heptane650-125010-401.0Varies with T & PShock Tube/RCM[7]
Methane/n-heptane mixtures671-128460-100VariesVaries with mixtureShock Tube/RCM[5][6]

Key Observations:

  • Effect of Molecular Structure: The autoignition behavior of highly branched iso-alkanes is strongly influenced by their molecular structure, particularly at low-to-intermediate temperatures.[1]

  • Negative Temperature Coefficient (NTC) Behavior: Many larger alkanes, including n-heptane, exhibit NTC behavior, where the ignition delay time increases with increasing temperature over a certain range. This is due to a shift in the dominant reaction pathways from low-temperature chain-branching to less reactive pathways.

  • Pressure Dependence: Ignition delay times generally decrease with increasing pressure.

Chemical Kinetic Modeling of Highly Branched Alkanes

Developing accurate chemical kinetic models for large hydrocarbons is a significant challenge due to the vast number of species and reactions involved.[3]

Modeling Workflow

G cluster_dev Model Development cluster_val Model Validation cluster_ref Model Refinement thermo Thermochemistry Estimation model Assemble Detailed Model thermo->model rates Reaction Rate Estimation rates->model core Core Small Molecule Chemistry (H2/CO/C1-C4) core->model sub Branched Alkane Sub-mechanism sub->model sim Simulations (0D/1D) model->sim exp_data Experimental Data (IDT, Species Profiles) exp_data->sim analysis Sensitivity & Reaction Path Analysis sim->analysis refine Refine Rates & Pathways analysis->refine refine->model

Caption: Workflow for kinetic model development.

Key Aspects of Modeling:

  • Low-Temperature Chemistry: For highly branched alkanes, accurately capturing the low-temperature oxidation pathways is crucial.[2] This involves complex reaction sequences including the formation and isomerization of peroxy radicals.

  • Model Reduction: Detailed kinetic models can contain thousands of species and reactions, making them computationally expensive for use in multidimensional simulations.[3] Therefore, model reduction techniques are often employed to create smaller, more manageable models while retaining predictive accuracy.

  • Surrogate Fuels: Due to the complexity of real fuels, which can contain hundreds of compounds, surrogate fuels composed of a few well-characterized components are used in modeling.[3] Highly branched alkanes are important components of these surrogates.

Inferences for 4,4-di(propan-2-yl)heptane

Based on the trends observed for other highly branched alkanes, we can make the following inferences about the combustion behavior of 4,4-di(propan-2-yl)heptane:

  • High Resistance to Autoignition: The presence of two isopropyl groups on the same carbon atom (a quaternary carbon center) would likely lead to the formation of relatively stable radicals, resulting in a high octane number and long ignition delay times compared to less branched isomers.

  • Complex Low-Temperature Chemistry: The molecule's structure would lead to a complex network of low-temperature reaction pathways, likely exhibiting NTC behavior.

  • Modeling Challenges: Developing a detailed kinetic model for 4,4-di(propan-2-yl)heptane would require careful consideration of the unique reaction pathways stemming from its highly branched structure. Rate rules for hydrogen abstraction and subsequent radical isomerization would need to be carefully evaluated.

Conclusion

While direct benchmark studies on 4,4-di(propan-2-yl)heptane are not prevalent, a wealth of information on the combustion kinetics of other highly branched alkanes provides a strong foundation for understanding its likely behavior. The experimental and modeling methodologies outlined in this guide are directly applicable to the study of this and other complex hydrocarbons. Further experimental work focusing on the ignition and speciation of 4,4-di(propan-2-yl)heptane would be invaluable for refining our understanding of branched alkane combustion and for the development of more accurate predictive models for next-generation fuels and combustion technologies.

References

  • Detailed chemical kinetic models for large n-alkanes and iso-alkanes found in conventional and F-T diesel fuels. (2009). OSTI.GOV. [Link]

  • Autoignition experiments and kinetic modeling of selected highly-branched C8–C16 iso-alkanes for surrogate fuel applications. (2020). ResearchGate. [Link]

  • Wide-Range Kinetic Modeling Study of the Pyrolysis, Partial Oxidation, and Combustion of Heavy n-Alkanes. (2004). ACS Publications. [Link]

  • A Compact Chemical Kinetic Mechanism for Heavy Fuel Surrogates with n-, iso- and cyclo-Alkanes, and Aromatic Compounds. (n.d.). PMC. [Link]

  • High Temperature Chemical Kinetic Combustion Modeling of Lightly Methylated Alkanes. (2011). OSTI.GOV. [Link]

  • Detailed Chemical Kinetic Reaction Mechanisms for Combustion of Isomers of Heptane. (n.d.). OSTI.GOV. [Link]

  • 4,4-Di(propan-2-yl)heptane. (n.d.). PubChem. [Link]

  • Experimental Investigation and Benchmark Study of Oxidation of Methane–Propane–n-Heptane Mixtures at Pressures up to 100 bar. (2019). ResearchGate. [Link]

  • A Comprehensive Modeling Study of n-Heptane Oxidation. (n.d.). [Link]

  • Experimental Investigation and Benchmark Study of Oxidation of Methane–Propane–n-Heptane Mixtures at Pressures up to 100 bar. (2019). R Discovery. [Link]

  • ignition delay times of n-heptane (PRF0), iso-octane (PRF100) and a mixture of 80% iso-octane and 20% n-heptane (PRF80) at 40 bar. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Di(propan-2-yl)heptane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound and Its Risks

The core principle guiding the disposal of this compound is the prevention of three primary hazards:

  • Fire and Explosion: Like other saturated hydrocarbons, 4,4-Di(propan-2-yl)heptane is combustible. Its vapors can form explosive mixtures with air, and since it is immiscible and less dense than water, it can float and spread, carrying fire risk across surfaces and into drainage systems.[4][5]

  • Environmental Contamination: This compound is expected to be very toxic to aquatic life with long-lasting effects.[2] Discharging it into the sewer system can cause significant harm to aquatic ecosystems and interfere with wastewater treatment processes.

  • Aspiration Toxicity: If swallowed, the low viscosity of such hydrocarbons presents a severe aspiration hazard, meaning the liquid can enter the lungs and cause chemical pneumonitis, which can be fatal.[2][5]

This guide provides a comprehensive, step-by-step protocol to ensure the safe and compliant disposal of 4,4-Di(propan-2-yl)heptane from your laboratory.

Hazard Profile: A Comparative Summary

To appreciate the necessary precautions, we can extrapolate the hazard profile from its close chemical relative, heptane. The following table summarizes the key GHS (Globally Harmonized System) classifications that inform our disposal strategy.

Hazard ClassificationCategoryDescription & Implication for Disposal
Flammable Liquids Category 2Highly Flammable. [2] Requires storage away from all ignition sources (heat, sparks, open flames).[6] Waste containers must be kept tightly closed in a well-ventilated area.[2]
Aspiration Hazard Category 1May be fatal if swallowed and enters airways. [5] This underscores the need for careful handling to prevent accidental ingestion and the importance of NOT inducing vomiting if ingestion occurs.
Skin Corrosion/Irritation Category 2Causes skin irritation. [5] Prolonged contact should be avoided. Personal Protective Equipment (PPE), especially gloves, is mandatory during handling and disposal.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause drowsiness or dizziness. [5] All handling and decanting of waste should occur in a well-ventilated area or chemical fume hood to avoid vapor inhalation.
Hazardous to the Aquatic Environment (Acute & Chronic) Category 1Very toxic to aquatic life with long-lasting effects. [2] This is the primary driver for preventing release to drains and the environment. All waste must be captured for licensed disposal.

Operational Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation at the Source

The fundamental rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

  • Action: Immediately upon generation, designate waste containing 4,4-Di(propan-2-yl)heptane as Non-Halogenated Organic Waste .

  • Causality: Alkanes are non-halogenated. Mixing them with halogenated (chlorinated) solvents complicates the final disposal process, which is often incineration. Keeping them separate is more cost-effective and environmentally sound.[7] Furthermore, never mix this waste with strong oxidizers, acids, or aqueous waste streams to prevent unpredictable and hazardous reactions.[8]

Step 2: Proper Containerization

The integrity of the waste container is critical for preventing leaks and vapor release.

  • Action: Select a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or a properly repurposed and relabeled glass solvent bottle is acceptable.[7][9]

  • Best Practices:

    • Ensure the container is clean and dry before the first addition of waste.

    • Never use a container that previously held an incompatible chemical (e.g., nitric acid).

    • Do not fill the container beyond 80% capacity. [7] This headspace allows for vapor expansion with temperature fluctuations, preventing container rupture.

    • Keep the container's exterior clean and free of contamination.

    • The container must have a tightly fitting, screw-top cap. Funnels should be removed and the cap secured immediately after use.[9]

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • Action: As soon as the first drop of waste is added, label the container clearly.

  • Label Requirements:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste 4,4-Di(propan-2-yl)heptane" and any other organic constituents in the waste stream. Do not use abbreviations or chemical formulas.[8][9]

    • The primary hazards: "Flammable Liquid," "Aspiration Hazard," "Environmental Hazard." Hazard pictograms are highly recommended.

    • The date of first accumulation.

    • The name of the principal investigator or laboratory group.

Step 4: Safe Interim Storage

While awaiting collection, the waste container must be stored safely within the laboratory.

  • Action: Store the sealed waste container in a designated satellite accumulation area.

  • Storage Location Criteria:

    • Must be at or near the point of generation.

    • Store inside a secondary containment tray to capture any potential leaks.

    • The location must be a well-ventilated area, away from heat sources, direct sunlight, and sparks.[2][3]

    • Crucially, store the container in a dedicated flammable liquids storage cabinet. [4]

    • Do not store waste containers in hallways or public areas.[8]

Step 5: Final Disposal and Collection

Disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Action: Once the waste container is approaching 80% full, or if the accumulation date is nearing your institution's limit (e.g., 90 days), arrange for collection by your organization's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Causality: Licensed contractors have the equipment and permits to transport and dispose of chemical waste in accordance with federal, state, and local regulations, typically via high-temperature incineration.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4,4-Di(propan-2-yl)heptane.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Contractor Action WasteGen Waste Generated (e.g., used solvent, reaction mixture) Identify Identify Waste: Contains 4,4-Di(propan-2-yl)heptane? WasteGen->Identify NonHal Classify as: Non-Halogenated Organic Waste Identify->NonHal Yes Other Follow Protocol for Other Waste Stream Identify->Other No Container Select & Label Compatible Container NonHal->Container Fill Add Waste to Container (Keep Capped, <80% Full) Container->Fill Store Store in Flammable Cabinet (Secondary Containment) Fill->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Transport Licensed Contractor Transports Waste Pickup->Transport FinalDisp Final Disposal (e.g., Incineration) Transport->FinalDisp

Caption: Decision workflow for the safe disposal of 4,4-Di(propan-2-yl)heptane.

Emergency Procedures: Minor Spills

Immediate and correct response to a spill is an integral part of safe chemical handling.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, equipment, and open flames.[7]

  • Ventilate: Increase ventilation in the area, preferably by working within a chemical fume hood.

  • Contain & Absorb: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.[7]

  • Collect Waste: Carefully scoop the absorbed material into a designated waste container. This spill debris must also be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Major Spills: For any spill that is too large to handle safely, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

References

  • Disposal of Waste Solvents. NUS Chemistry. [Link]

  • 4,4-Di(propan-2-yl)heptane. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • Heptane Safety Data Sheet. GADIV PETROCHEMICAL INDUSTRIES LTD. [Link]

  • Heptane Safety Data Sheet. Hayashi Pure Chemical Ind., Ltd. [Link]

  • Disposal of Testing for Alkane/Alkene. UK Science Technician Community. [Link]

  • Chemical Waste Section. National Institutes of Health. [Link]

  • Safety Data Sheet: heptane. Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet (HEPTANE). JMN Specialties, Inc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Di(propan-2-yl)heptane
Reactant of Route 2
Reactant of Route 2
4,4-Di(propan-2-yl)heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.